Perfluorotetradecanoic acid
Description
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14HF27O2/c15-2(16,1(42)43)3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)41/h(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDINRUXCKIXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13F27COOH, C14HF27O2 | |
| Record name | Perfluoro-n-tetradecanoic acid | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059921 | |
| Record name | Perfluorotetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376-06-7 | |
| Record name | Perfluorotetradecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoromyristic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorotetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptacosafluorotetradecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Perfluoromyristic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY7BGN3727 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Environmental Odyssey of Perfluorotetradecanoic Acid (PFTeDA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perfluorotetradecanoic acid (PFTeDA), a long-chain perfluoroalkyl carboxylic acid (PFCA), is a synthetic chemical of significant environmental concern due to its extreme persistence, bioaccumulative potential, and suspected toxicity. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and transport of PFTeDA. It is designed to be a vital resource for researchers, scientists, and drug development professionals who require a deep understanding of the behavior of this persistent organic pollutant. This document summarizes key physicochemical properties, partitioning behavior, degradation pathways, and mobility in environmental compartments. Detailed experimental protocols for sorption studies and analytical quantification are provided, alongside visualizations of a key biological signaling pathway affected by related PFAS and a typical experimental workflow.
Physicochemical Properties of PFTeDA
Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in the environment. As a long-chain PFCA, its chemical structure, characterized by a fully fluorinated fourteen-carbon chain and a carboxylic acid functional group, dictates its unique properties.
| Property | Value | Reference |
| Chemical Formula | C₁₄HF₂₇O₂ | [1] |
| Molecular Weight | 714.11 g/mol | [1] |
| Melting Point | 130-135 °C | [2] |
| Boiling Point | 270 °C (at 740 mmHg) | [2] |
| Water Solubility | Insoluble | |
| Vapor Pressure | Data not available | |
| Henry's Law Constant | Data not available |
Environmental Partitioning of PFTeDA
The distribution of PFTeDA between different environmental compartments—soil, water, air, and biota—is governed by its partitioning behavior. Key coefficients used to describe this behavior include the soil organic carbon-water partitioning coefficient (Koc), the soil-water distribution coefficient (Kd), and the octanol-water partitioning coefficient (Kow).
Soil and Sediment Sorption (Koc and Kd)
PFTeDA, like other long-chain PFCAs, exhibits strong sorption to soil and sediment, which limits its mobility in these matrices. This sorption is influenced by the organic carbon content of the soil, clay mineralogy, and the solution chemistry (e.g., pH and ionic strength).
The soil-water distribution coefficient (Kd) is a measure of the ratio of the concentration of a chemical sorbed to soil to its concentration in the surrounding water at equilibrium. The organic carbon-water partitioning coefficient (Koc) normalizes Kd to the fraction of organic carbon in the soil (foc), providing a more universal measure of a chemical's tendency to sorb to organic matter.
Equation for Koc: Koc = Kd / foc
A study by Higgins and Luthy (2006) provided estimated minimum Kd values for PFTeDA in various soils, highlighting its strong binding affinity. The nondetection of PFTeDA in the aqueous phase of their experiments indicated that it was very strongly bound to the soil phase[3].
| Soil/Sediment Type | Minimum Log Kd (L/kg) | Reference |
| Various soils | >3 (estimated) | [3] |
It is important to note that the direct measurement of partitioning coefficients for long-chain PFAS like PFTeDA is challenging due to their strong sorption and tendency to accumulate at interfaces[2].
Octanol-Water Partitioning (Kow)
Degradation and Transformation
A defining characteristic of PFTeDA is its extreme resistance to degradation under typical environmental conditions. The strength of the carbon-fluorine bond makes it highly resistant to biotic and abiotic degradation processes.
Abiotic Degradation
Currently, there is no significant evidence to suggest that PFTeDA undergoes abiotic degradation through processes such as hydrolysis, photolysis, or oxidation under typical environmental conditions. The stability of the perfluorinated carbon chain prevents these common degradation pathways. Advanced oxidation processes, such as sonolysis or electrochemical oxidation, have shown some success in degrading other PFAS in laboratory settings, but their effectiveness for PFTeDA in the environment is not well-documented.
Biotic Degradation
Similar to abiotic processes, PFTeDA is highly resistant to microbial degradation. The fluorine atoms shield the carbon backbone from enzymatic attack. While some microorganisms have been shown to transform or partially degrade other PFAS, particularly polyfluorinated precursors, the complete biodegradation of long-chain PFCAs like PFTeDA has not been observed in the environment[4][5][6][7][8][9].
Environmental Transport
Despite its strong sorption to solids, PFTeDA can be transported over long distances in the environment through various mechanisms.
Transport in Water
In aquatic systems, PFTeDA can be transported dissolved in the water column, although its strong tendency to partition to sediment limits its mobility. It can also be transported adsorbed to suspended particulate matter.
Atmospheric Transport
While PFTeDA itself has a low vapor pressure, it can be transported through the atmosphere adsorbed to particulate matter. Another significant pathway for long-range atmospheric transport of PFCAs is the atmospheric oxidation of volatile precursor compounds, such as fluorotelomer alcohols (FTOHs).
Biotic Transport
The bioaccumulative nature of PFTeDA means that it can be transported through food webs as organisms are consumed. Migratory species can contribute to the transport of PFTeDA over long distances.
Experimental Protocols
Soil Sorption: Batch Equilibrium Test
The following is a generalized protocol for determining the soil-water distribution coefficient (Kd) of PFTeDA using a batch equilibrium method, based on common procedures for PFAS.
Objective: To determine the partitioning of PFTeDA between a soil and an aqueous solution at equilibrium.
Materials:
-
Test soil, air-dried and sieved (<2 mm)
-
PFTeDA analytical standard
-
Methanol (HPLC grade)
-
Reagent-grade water (PFAS-free)
-
Calcium chloride (CaCl₂)
-
Polypropylene centrifuge tubes (50 mL)
-
Orbital shaker
-
High-speed centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Solution Preparation: Prepare a background electrolyte solution, typically 0.01 M CaCl₂, in PFAS-free water. Prepare a stock solution of PFTeDA in methanol. Create a series of working solutions with varying concentrations of PFTeDA by spiking the background electrolyte solution with the stock solution. The methanol concentration should be kept low (<0.1%) to avoid co-solvent effects.
-
Sorption Experiment: Add a known mass of soil (e.g., 2 g) to a series of polypropylene centrifuge tubes. Add a known volume of the PFTeDA working solution (e.g., 20 mL) to each tube. Include control samples with no soil (to assess sorption to the tube walls) and samples with no PFTeDA (to check for background contamination).
-
Equilibration: Cap the tubes and place them on an orbital shaker. Shake at a constant speed and temperature (e.g., 25°C) for a predetermined equilibration time (e.g., 48 hours), which should be established in preliminary kinetic studies.
-
Phase Separation: After equilibration, centrifuge the tubes at a high speed (e.g., 3000 rpm) for a sufficient time to separate the soil from the aqueous phase.
-
Analysis: Carefully collect an aliquot of the supernatant for analysis of the aqueous phase concentration of PFTeDA (C_w) using LC-MS/MS.
-
Calculation of Kd: The concentration of PFTeDA sorbed to the soil (C_s) is calculated by mass balance: C_s = (C_initial - C_w) * V / M where C_initial is the initial aqueous concentration, V is the volume of the solution, and M is the mass of the soil. The Kd is then calculated as: Kd = C_s / C_w
References
- 1. This compound | C13F27COOH | CID 67822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 3. epa.gov [epa.gov]
- 4. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. oist.jp [oist.jp]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. fixed.earth [fixed.earth]
An In-depth Technical Guide to the Biodegradation Potential of Perfluorotetradecanoic Acid (PFTA)
For Researchers, Scientists, and Drug Development Professionals
Abstract: Per- and polyfluoroalkyl substances (PFAS) represent a class of persistent, bioaccumulative, and toxic chemicals that pose significant environmental and health challenges. Among these, long-chain perfluorocarboxylic acids (PFCAs) like Perfluorotetradecanoic Acid (PFTA, C14HF27O2) are of particular concern due to their extreme stability. This technical guide provides a comprehensive overview of the current understanding and potential for the biodegradation of PFTA. Given the limited direct research on PFTA, this document synthesizes findings from studies on analogous long-chain PFCAs, primarily Perfluorooctanoic Acid (PFOA), to infer potential degradation mechanisms, experimental approaches, and analytical methodologies. This guide details potential microbial and enzymatic degradation pathways, outlines a composite experimental protocol for assessing biodegradation, and presents quantitative data from relevant studies to serve as a benchmark for future research.
Introduction to this compound (PFTA) and its Environmental Persistence
This compound (PFTA) is a long-chain perfluorinated carboxylic acid characterized by a fully fluorinated 13-carbon chain attached to a carboxylic acid functional group. The carbon-fluorine (C-F) bond is the strongest single covalent bond in organic chemistry, imparting exceptional thermal and chemical stability to PFTA.[1] This stability makes it highly resistant to natural degradation processes, leading to its classification as a "forever chemical."[2] Like other long-chain PFCAs, PFTA is bioaccumulative and has been detected in various environmental matrices and biota.[1] The primary challenge in the remediation of PFTA lies in cleaving the recalcitrant C-F bonds.[1][3] While abiotic technologies are being developed, bioremediation offers a potentially more sustainable and cost-effective solution.
Biodegradation Potential of Long-Chain PFCAs
Direct evidence for the microbial or enzymatic biodegradation of PFTA is currently scarce in scientific literature. However, research on other long-chain PFCAs, particularly PFOA, provides valuable insights into the potential for biological transformation.
Microbial Degradation
Certain microbial strains have demonstrated a limited capacity to transform PFCAs. The process is generally slow and often requires specific environmental conditions.
-
Bacterial Degradation: Strains from the genera Pseudomonas and Rhodococcus have been identified as capable of degrading PFOA and other PFAS.[4][5] For instance, Pseudomonas plecoglossicida was shown to utilize PFOA as a sole carbon source, achieving significant degradation and fluoride release.[4] Pseudomonas aeruginosa has also been reported to transform PFOA, producing shorter-chain PFCAs as metabolites.[6] The initial step in bacterial degradation of PFCAs is often hypothesized to involve the cleavage of the carboxylic acid head group.
-
Fungal Degradation: Fungi, particularly wood-rotting fungi (white-rot fungi) like Phanerochaete chrysosporium, are known to produce powerful, non-specific extracellular enzymes that can degrade a wide range of recalcitrant organic pollutants.[2][7] While complete mineralization is rare, some fungi have been shown to transform polyfluorinated precursors and exhibit tolerance to high concentrations of PFCAs.[7][8] Studies combining photocatalytic treatment with fungal degradation by Cunninghamella elegans have shown synergistic effects, achieving up to 90% degradation and 60% defluorination of PFOA.[9]
Enzymatic Degradation
Isolated enzymes offer a more targeted approach to degrading PFCAs. The primary mechanism involves the generation of highly reactive radicals that can initiate the degradation cascade.
-
Ligninolytic Enzymes: Laccases and peroxidases, such as Horseradish Peroxidase (HRP), are the most studied enzymes for PFAS degradation.[3][10] These enzymes, in the presence of a mediator compound (e.g., 1-hydroxybenzotriazole, HBT), generate radicals that can attack the carboxylate group of the PFCA molecule.[11] This attack can lead to decarboxylation, forming a perfluoroalkyl radical that is susceptible to further reactions, including sequential defluorination and chain shortening.[11][12]
-
Dehalogenases: Fluoroacetate dehalogenase is a well-studied enzyme capable of cleaving a C-F bond directly.[3] However, its activity is typically limited to small, activated molecules, and its efficacy against the multiple, non-activated C-F bonds in a long-chain PFCA like PFTA remains a significant challenge.[13]
Proposed Degradation Mechanisms for Long-Chain PFCAs
While a complete, verified biodegradation pathway for any long-chain PFCA has yet to be fully elucidated, several mechanisms have been proposed based on experimental evidence with compounds like PFOA.
A key proposed pathway is initiated by a radical-mediated decarboxylation. This process removes the carboxyl group, forming an unstable perfluoroalkyl radical. This radical can then undergo a series of reactions, including hydroxylation and elimination of HF, leading to the formation of a shorter-chain PFCA. This process can theoretically repeat, shortening the carbon chain.
Caption: Proposed enzymatic degradation pathway for a long-chain PFCA.
Quantitative Data Summary for Long-Chain PFCA Biodegradation
Direct quantitative data on PFTA biodegradation is not available. The following table summarizes results from studies on PFOA and PFOS, which can serve as reference points for designing and evaluating PFTA degradation experiments.
| Compound | Organism/Enzyme System | Conditions | Duration | Degradation/Transformation Efficiency | Fluoride Release (Defluorination) | Reference |
| PFOA | Pseudomonas plecoglossicida DD4 | Sole carbon source, 1000 mg/L initial conc. | Not Specified | Active metabolism observed | 132 mg/L F- released | [4] |
| PFOA | Pseudomonas aeruginosa | 96 h incubation | 96 hours | 27.9% transformation | Not Reported | [6] |
| PFOS | Pseudomonas aeruginosa | 96 h incubation | 96 hours | 47.3% transformation | Not Reported | [6] |
| PFOA | Laccase (Agaricus bisporus) + HBT | Continuous reaction, room temp. | 55 days | Significant decrease in PFOA | Up to 95% | [11] |
| PFOA | Horseradish Peroxidase + H₂O₂ + 4-methoxyphenol | 6 h reaction | 6 hours | 68% degradation of parent compound | Not Reported | [14] |
| PFOA | Cunninghamella elegans (post-photocatalysis) | Synergistic photocatalytic-fungal treatment | 48 hours (fungal) | 90% total degradation | 60% total defluorination | [9] |
Disclaimer: This data is for analogous compounds and should be used as a directional guide for PFTA research. Degradation rates are highly dependent on experimental conditions.
Experimental Protocols for Assessing Biodegradation
This section outlines a generalized protocol for conducting a PFTA biodegradation study, synthesized from common methodologies in PFAS research.
General Experimental Workflow
The workflow for a typical biodegradation experiment involves preparing the microbial culture or enzyme system, incubating it with the target compound under controlled conditions, and analyzing samples over time to measure the disappearance of the parent compound and the appearance of degradation products and fluoride ions.
Caption: A typical experimental workflow for a PFTA biodegradation study.
Detailed Methodologies
Objective: To determine the extent and rate of PFTA biodegradation by a selected microbial culture under aerobic conditions.
Materials:
-
Microorganism: Pure strain (e.g., Pseudomonas putida) or microbial consortium (e.g., activated sludge).
-
Culture Medium: Sterile mineral salts medium (MSM) containing essential nutrients (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, and trace elements) but lacking a carbon source.
-
PFTA Stock Solution: PFTA dissolved in a suitable solvent (e.g., methanol) at a known high concentration.
-
Equipment: Shaking incubator, sterile flasks, centrifuge, solid-phase extraction (SPE) cartridges (e.g., Oasis WAX), LC-MS/MS system, ion chromatograph (IC).
Procedure:
-
Inoculum Preparation:
-
Grow the selected microorganism in a nutrient-rich broth to a desired cell density (e.g., mid-log phase).
-
Harvest cells by centrifugation, wash twice with sterile MSM to remove residual carbon sources, and resuspend in MSM to create a concentrated inoculum.
-
-
Experimental Setup:
-
In sterile flasks, add MSM.
-
Spike the MSM with the PFTA stock solution to achieve the target initial concentration (e.g., 1-10 mg/L). The solvent volume should be minimal (<0.1% v/v) to avoid toxicity.
-
Inoculate the flasks with the prepared inoculum.
-
Controls: Prepare multiple control flasks:
-
Abiotic Control: Spiked MSM without inoculum to check for non-biological degradation.
-
Killed Control: Spiked MSM with autoclaved or poisoned (e.g., with sodium azide) inoculum to account for sorption to biomass.
-
Endogenous Control: Inoculated MSM without PFTA to monitor background microbial activity.
-
-
-
Incubation:
-
Incubate all flasks in a shaking incubator at a controlled temperature (e.g., 30°C) and shaking speed (e.g., 150 rpm) to ensure aeration.
-
Incubate for a predetermined period (e.g., 30-60 days), collecting samples at regular intervals (e.g., day 0, 1, 3, 7, 14, 30, 60).
-
-
Sample Processing and Analysis:
-
At each sampling point, withdraw an aliquot from each flask.
-
PFTA and Metabolite Analysis:
-
Immediately quench biological activity by adding methanol.
-
Centrifuge to pellet biomass.
-
Pass the supernatant through an SPE cartridge to extract and concentrate PFTA and potential fluorinated metabolites.[15][16]
-
Elute the analytes from the SPE cartridge with methanol.
-
Analyze the eluate using LC-MS/MS.[17] Develop a method to quantify PFTA and screen for expected shorter-chain PFCA degradation products.
-
-
Fluoride Ion Analysis:
-
Analyze a separate portion of the supernatant using an ion chromatograph or a fluoride ion-selective electrode to measure the release of fluoride, which indicates C-F bond cleavage.[14]
-
-
Conclusion and Future Directions
The biodegradation of this compound remains a formidable challenge due to its chemical inertness. While direct evidence is lacking, research on analogous long-chain PFCAs suggests that microbial and enzymatic approaches hold promise, primarily through mechanisms involving radical-mediated decarboxylation and subsequent, slow defluorination. Future research must focus on isolating or engineering microorganisms and enzymes with specific activity towards long-chain PFCAs like PFTA. A multi-omics approach (genomics, proteomics, metabolomics) will be crucial to elucidate the specific metabolic pathways and enzymes involved. Furthermore, synergistic treatment systems that combine biological methods with other advanced oxidation or reduction processes may prove essential for achieving complete mineralization of these persistent pollutants. The protocols and data presented in this guide provide a foundational framework for initiating and evaluating such critical research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms and Opportunities for Rational In Silico Design of Enzymes to Degrade Per- and Polyfluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial Biodegradation of Perfluorooctanoic Acid (PFOA) and Perfluorosulfonic Acid (PFOS) Using Pure Pseudomonas Strains | MDPI [mdpi.com]
- 7. Defluorination of per- and polyfluoroalkyl carboxylic acids (PFCAs) by wood decomposer fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Technology -Biotransformation of Per- and Poly-Fluorinated Substances by Fungi (Case No. 2020-458) [ucla.technologypublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Degradation of PFAS: Current Status and Ongoing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.au.dk [pure.au.dk]
- 12. researchgate.net [researchgate.net]
- 13. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitous Presence of Perfluorotetradecanoic Acid (PFTeDA) in the Environment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Perfluorotetradecanoic acid (PFTeDA), a long-chain perfluoroalkyl carboxylic acid (PFCA), has emerged as a persistent and widespread environmental contaminant. Its unique chemical properties, including high stability and resistance to degradation, have led to its accumulation across various environmental matrices, raising concerns about its potential impact on ecosystems and human health. This technical guide provides an in-depth overview of the occurrence of PFTeDA in environmental samples, details the analytical methodologies for its detection, and explores its potential toxicological pathways.
Occurrence of this compound in Environmental Samples
Quantitative data from numerous studies highlight the presence of PFTeDA in water, sediment, and biota. The following tables summarize the reported concentrations of PFTeDA in these matrices, offering a comparative overview of its distribution.
Table 1: Concentration of this compound (PFTeDA) in Water Samples
| Water Body Type | Location | Concentration Range (ng/L) | Reference(s) |
| Drinking Water (Source) | 25 drinking water treatment plants, USA | Not Quantitatively Detected (MRL: 0.13 ng/L) | [1] |
| Surface Water | Rivers in Georgia, USA | Not specified | [2] |
| Surface Water | Global review | ND - 70.1 (for PFOS, as an example) | [3] |
MRL: Minimum Reporting Level; ND: Not Detected
Table 2: Concentration of this compound (PFTeDA) in Sediment Samples
| Location | Concentration Range (ng/g dw) | Reference(s) |
| Rivers of the Pearl River Delta, China | 1.89 - 15.1 (for total PFAAs) | [4] |
| Yuqiao Reservoir, China | <0.02 - 0.065 (µg/kg dw) | [5] |
| Lake Tyrifjorden, Norway | 0.2 - 203 (µg/kg dw) | [6] |
dw: dry weight
Table 3: Concentration of this compound (PFTeDA) in Biota Samples
| Organism Type | Location | Tissue | Concentration Range (ng/g ww) | Reference(s) |
| Shellfish | Coastal areas of the South China Sea | Not specified | Detected, but not quantified | [7] |
| Shellfish | Various bodies of water, France | Not specified | 0.014 - 0.667 | [8] |
| Gastropods | Rivers in Vietnam | Soft tissue | <0.03 - 0.08 | [5] |
ww: wet weight
Experimental Protocols for PFTeDA Analysis
The accurate quantification of PFTeDA in environmental samples necessitates robust and sensitive analytical methods. The standard approach involves sample extraction and cleanup followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
Water Samples: Solid-phase extraction (SPE) is the most common technique for extracting and concentrating PFTeDA from water samples.[9][10]
-
Cartridge Conditioning: A weak anion exchange (WAX) SPE cartridge is typically conditioned sequentially with a basic solution (e.g., 0.1% ammonium hydroxide in methanol), methanol, and ultrapure water.[10]
-
Sample Loading: The water sample (typically 250-500 mL), acidified to pH ~3-4, is passed through the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a solution like 25 mM acetate buffer to remove interferences.
-
Elution: The retained analytes, including PFTeDA, are eluted from the cartridge using a basic methanolic solution (e.g., 1-5% ammonium hydroxide in methanol).[10]
-
Concentration: The eluate is concentrated under a gentle stream of nitrogen before being reconstituted in a suitable solvent for LC-MS/MS analysis.
Sediment and Biota Samples: Extraction from solid matrices involves solvent extraction followed by cleanup steps.
-
Solvent Extraction: The homogenized and lyophilized sample is typically extracted with an organic solvent such as acetonitrile or methanol, often aided by ultrasonication or pressurized liquid extraction.[6]
-
Cleanup: The crude extract is subjected to cleanup using techniques like dispersive solid-phase extraction (d-SPE) with sorbents such as C18 and graphitized carbon black (GCB) to remove interfering matrix components like lipids.
-
Concentration and Reconstitution: The cleaned extract is then concentrated and reconstituted in a solvent compatible with the LC-MS/MS system.
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of PFAS due to its high sensitivity and selectivity.[1]
-
Liquid Chromatography:
-
Column: A C18 or a specialized PFAS-specific column is commonly used for chromatographic separation.[1]
-
Mobile Phase: A gradient of an aqueous solution (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is employed.[1]
-
Delay Column: A delay column is often installed before the injector to separate any background PFAS contamination originating from the LC system itself.[11]
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used to generate ions of the target analytes.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for PFTeDA are monitored for sensitive and selective quantification.
-
Visualizing Methodologies and Pathways
To provide a clearer understanding of the analytical workflow and potential toxicological mechanisms, the following diagrams have been generated using Graphviz.
Potential Toxicological Pathways
While the precise molecular mechanisms of PFTeDA toxicity are still under investigation, studies in zebrafish embryos and larvae suggest that exposure can lead to mitochondrial damage and oxidative stress.[8][12] Exposure to PFTeDA has been shown to upregulate the expression of genes related to oxidative stress, such as catalase (cat) and heat shock proteins (hsp70 and hsp90a).[8] Additionally, genes involved in mitochondrial function, including cytochrome c oxidase subunit I (cox1) and NADH-ubiquinone oxidoreductase chain 3 (mt-nd3), are also upregulated, suggesting a compensatory response to mitochondrial stress.[8] The observed reduction in reactive oxygen species (ROS) at high concentrations, coinciding with the increased transcription of antioxidant defense genes, points towards a complex cellular response to PFTeDA-induced stress.[8]
Conclusion
This compound is a globally distributed environmental contaminant detected in various environmental compartments. Its persistence and potential for bioaccumulation warrant continued monitoring and research. Standardized analytical methods based on solid-phase extraction and LC-MS/MS provide the necessary sensitivity for its detection at trace levels. Emerging toxicological data, primarily from aquatic models, suggest that PFTeDA can induce oxidative stress and disrupt mitochondrial function, highlighting the need for further investigation into its potential health risks to both wildlife and humans. This technical guide serves as a foundational resource for professionals engaged in the study and management of this persistent environmental pollutant.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. Per- and polyfluoroalkyl substances in surface water and sediment in Great Lakes tributaries and relations with watershed attributes | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. Per- and polyfluoroalkyl substances in water and wastewater: A critical review of their global occurrence and distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluoroalkyl acids (PFAAs) in sediments from rivers of the Pearl River Delta, southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. Per- and Polyfluoroalkyl Substances in Drinking Water Using Solid-Phase Extraction and LC-MS/MS | Separation Science [sepscience.com]
- 7. halocolumns.com [halocolumns.com]
- 8. This compound (PFTeDA) Induces Mitochondrial Damage and Oxidative Stress in Zebrafish (Danio rerio) Embryos/Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 10. Occurrence and Bioaccumulation Patterns of Per- and Polyfluoroalkyl Substances (PFAS) in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientistlive.com [scientistlive.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Revolutionizing PFAS Analysis: Perfluorotetradecanoic Acid (PFTeDA) as a High-Fidelity Reference Standard
Abstract
The ubiquitous nature of per- and polyfluoroalkyl substances (PFAS) in the environment and their potential adverse health effects necessitate robust and accurate analytical methods for their detection and quantification. This application note details the use of Perfluorotetradecanoic acid (PFTeDA) as a reference standard in the analysis of PFAS, particularly within complex environmental matrices. The protocols outlined herein leverage the stability and chemical properties of PFTeDA, in conjunction with its isotopically labeled analog, to ensure high-quality, reproducible data for researchers, scientists, and drug development professionals. The methodologies described are aligned with established regulatory frameworks, such as U.S. Environmental Protection Agency (EPA) Method 1633, providing a reliable approach for monitoring these "forever chemicals."
Introduction
This compound (PFTeDA) is a long-chain perfluoroalkyl carboxylic acid (PFCA) characterized by a 13-carbon fluorinated chain and a carboxylic acid functional group. Its high molecular weight, chemical inertness, and persistence make it a representative analyte for the broader class of long-chain PFAS. The use of a well-characterized reference standard is paramount for the accurate quantification of PFAS in environmental samples. This document provides detailed protocols for the utilization of PFTeDA and its isotopically labeled standard, ¹³C₂-PFTeDA, in analytical workflows employing solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of PFTeDA is essential for its effective use as a reference standard.
| Property | Value | Reference |
| Chemical Formula | C₁₄HF₂₇O₂ | [1] |
| Molecular Weight | 714.11 g/mol | [1][2] |
| CAS Number | 376-06-7 | [1][2] |
| Melting Point | 130-135 °C | [2][3][4] |
| Boiling Point | 270 °C at 740 mmHg | [2][4] |
| Appearance | Solid | [2] |
| Solubility | Insoluble in water | [4] |
Quantitative Data and Performance Characteristics
The use of PFTeDA as a reference standard, particularly with isotope dilution, yields high-quality quantitative data. The following table summarizes key performance metrics typically achieved with the described methods.
| Parameter | Typical Value/Range | Notes |
| Calibration Range | 0.5 - 100 ng/L | Linearity (R²) should be ≥ 0.99. |
| Recovery | 70 - 130% | Acceptance criteria as per EPA Method 1633.[5] |
| Relative Standard Deviation (RSD) | < 15% | For replicate measurements. |
| Limit of Detection (LOD) | Analyte and matrix-dependent | Typically in the sub-ng/L range. |
| Limit of Quantification (LOQ) | Analyte and matrix-dependent | Typically in the low ng/L range. |
Experimental Protocols
The following protocols provide a step-by-step guide for the analysis of PFAS in aqueous samples using PFTeDA as a reference standard. These methods are based on established procedures such as EPA Method 1633.[2][4][6][7][8]
Preparation of Standards
4.1.1. Stock Standard Preparation:
-
Obtain certified neat material or a certified solution of PFTeDA and ¹³C₂-PFTeDA.
-
If starting from neat material, accurately weigh a precise amount and dissolve in a known volume of methanol to create a primary stock solution (e.g., 1 mg/mL).
-
From the primary stock, prepare a secondary stock solution at a lower concentration (e.g., 1 µg/mL) in methanol. Store all stock solutions at 4°C in polypropylene containers.
4.1.2. Calibration Standard Preparation:
-
Prepare a series of calibration standards by serially diluting the secondary stock solution in 96:4 (v/v) methanol:water.
-
A typical calibration curve may include concentrations ranging from 0.5 ng/mL to 100 ng/mL.
-
Each calibration standard must be fortified with a constant concentration of the isotopically labeled internal standard solution (e.g., ¹³C₂-PFTeDA at 50 ng/mL).
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for a 500 mL aqueous sample.
-
Sample Fortification: To each 500 mL sample, add a known amount of the ¹³C₂-PFTeDA internal standard solution to achieve a final concentration of 40 ng/L.
-
SPE Cartridge Conditioning:
-
Use a weak anion exchange (WAX) SPE cartridge (e.g., 150 mg, 6 mL).
-
Condition the cartridge by passing 15 mL of 1% ammonium hydroxide in methanol, followed by 15 mL of methanol, and finally 15 mL of reagent water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the fortified sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing:
-
After the entire sample has passed through, wash the cartridge with 15 mL of reagent water to remove interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analytes from the cartridge with two aliquots of 4 mL of 1% ammonium hydroxide in methanol.
-
Collect the eluate in a 15 mL polypropylene tube.
-
-
Extract Concentration:
-
Concentrate the eluate to a final volume of approximately 0.5 mL using a gentle stream of nitrogen in a heated water bath (e.g., 60°C).
-
Reconstitute the extract to a final volume of 1 mL with 96:4 (v/v) methanol:water.
-
-
Addition of Non-Extracted Internal Standard (Optional but Recommended): Add a non-extracted (recovery) standard to the final extract to monitor for matrix effects during analysis.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is required.
LC Parameters:
-
Column: C18 column suitable for PFAS analysis (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 20 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A and ramps to a high percentage of mobile phase B to elute the long-chain PFAS like PFTeDA.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PFTeDA | 713.0 | 669.0 | -15 |
| ¹³C₂-PFTeDA | 715.0 | 670.0 | -15 |
Note: Collision energies should be optimized for the specific instrument being used.
Diagrams and Workflows
The following diagrams illustrate the key experimental workflow for the analysis of PFAS using PFTeDA as a reference standard.
Caption: High-level experimental workflow for PFAS analysis.
Caption: Detailed Solid-Phase Extraction (SPE) protocol.
Conclusion
The use of this compound as a reference standard, in combination with its isotopically labeled analog, provides a robust and reliable method for the quantification of PFAS in environmental samples. The detailed protocols and performance characteristics presented in this application note offer a comprehensive guide for laboratories seeking to implement high-quality PFAS analysis. Adherence to these methodologies will contribute to the generation of accurate and defensible data, which is crucial for environmental monitoring, regulatory compliance, and human health risk assessment.
References
Application Note: High-Resolution Mass Spectrometry for the Identification of Perfluorotetradecanoic Acid (PFTeDA) Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluorotetradecanoic acid (PFTeDA), a long-chain perfluoroalkyl carboxylic acid (PFCA), presents significant analytical challenges due to the existence of numerous linear and branched isomers. These isomers may exhibit different toxicological and pharmacokinetic profiles, making their accurate identification and quantification critical in environmental monitoring, toxicology studies, and drug development. This application note provides a detailed protocol for the identification and characterization of PFTeDA isomers using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). The methodology leverages the high mass accuracy and fragmentation capabilities of HRMS to distinguish between isomeric forms.
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals of concern due to their persistence, bioaccumulation, and potential adverse health effects.[1] this compound (PFTeDA) is a 14-carbon long-chain PFCA. The manufacturing processes for PFAS can result in a complex mixture of linear and branched isomers.[2][3] These isomers, while having the same nominal mass, can differ in their physicochemical properties, environmental fate, and biological activity. Therefore, analytical methods that can effectively separate and identify these isomers are essential.
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a powerful tool for the analysis of PFAS.[4] HRMS provides high mass accuracy, enabling the confident determination of elemental composition, and its tandem mass spectrometry (MS/MS) capabilities allow for structural elucidation through characteristic fragmentation patterns.[5][6] This application note outlines a comprehensive workflow for the identification of PFTeDA isomers, from sample preparation to data analysis.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial to minimize background contamination and ensure accurate quantification.
Materials:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Polypropylene tubes and vials
-
Solid-phase extraction (SPE) cartridges (e.g., Weak Anion Exchange)
Protocol:
-
Sample Extraction: For aqueous samples, a 100 mL aliquot is fortified with a suitable isotopically labeled internal standard (e.g., ¹³C₄-PFTeDA). For solid samples, 1-5 g of the homogenized sample is extracted with 10 mL of methanol, vortexed, and sonicated for 30 minutes. The extraction is repeated twice, and the supernatants are combined.
-
Solid-Phase Extraction (SPE) Cleanup: The combined extract is diluted with deionized water and loaded onto a pre-conditioned SPE cartridge. The cartridge is washed with a solution of 25 mM ammonium acetate in water to remove interferences.
-
Elution: The PFTeDA isomers are eluted from the SPE cartridge with 5 mL of 2% ammonium hydroxide in acetonitrile.[7]
-
Concentration and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 500 µL of 80:20 methanol:water. The reconstituted sample is then transferred to a polypropylene autosampler vial for LC-HRMS analysis.
LC-HRMS Analysis
The chromatographic separation of PFTeDA isomers is critical for their individual detection and characterization.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (QTOF) or Orbitrap).
LC Method:
-
Column: A C18 column with a positively charged surface or a pentafluorophenyl (PFP) column is recommended for enhanced separation of PFAS isomers.[8][9] (e.g., Ascentis® Express PFAS HPLC column).[10][11]
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: 10 mM Ammonium acetate in 75% acetonitrile and 25% methanol.
-
Gradient: A typical gradient starts at 40% B, ramps to 95% B over 15 minutes, holds for 5 minutes, and then re-equilibrates at the initial conditions. The total run time is typically around 25-30 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
HRMS Method:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS²).
-
Mass Range: m/z 100 - 1000.
-
Resolution: > 60,000 FWHM.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment spectra.
-
Key Ion: The precursor ion for PFTeDA is [M-H]⁻ at m/z 713.0000.[10][11]
Data Presentation
Quantitative data from the LC-HRMS analysis should be summarized for clear comparison. The following table provides an example of key parameters for PFTeDA analysis.
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 713.0000 | [10][11] |
| Product Ion (m/z) | 669.0000 | [10][11] |
| Mass Accuracy | < 5 ppm | [4] |
| Resolution | > 60,000 FWHM | |
| Limit of Detection (LOD) | Analyte and matrix dependent | |
| Limit of Quantification (LOQ) | Analyte and matrix dependent |
Data Analysis and Isomer Identification
The identification of PFTeDA isomers relies on a combination of chromatographic retention time and high-resolution mass spectral data.
-
Feature Detection: Raw data files are processed using appropriate software to detect features corresponding to potential PFTeDA isomers based on their accurate mass and retention time.
-
Isomer Separation: The chromatographic separation will ideally resolve different branched isomers from the linear PFTeDA. Branched isomers generally elute earlier than their linear counterparts on reverse-phase columns.
-
Fragmentation Analysis: The MS/MS spectra are crucial for confirming the identity and providing structural information about the isomers. The fragmentation of PFCAs typically proceeds through an initial decarboxylation ([M-H-CO₂]⁻).[5][6] For PFTeDA, this would correspond to a neutral loss of 44.00 Da. Subsequent fragmentation of the perfluoroalkyl anion can provide clues about the branching pattern.[5][6] Linear PFCAs produce a characteristic series of fragments corresponding to the loss of CF₂ units. Branched isomers will exhibit different fragmentation pathways, often leading to the formation of more stable tertiary or secondary carbanions.[5][6]
Mandatory Visualizations
Caption: Experimental workflow for PFTeDA isomer analysis.
References
- 1. Identification of Branched and Linear Forms of PFOA and Potential Precursors: A User-Friendly SMILES Structure-based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-HRMS screening of per- and polyfluorinated alkyl substances (PFAS) in impregnated paper samples and contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. well-labs.com [well-labs.com]
- 6. dioxin20xx.org [dioxin20xx.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. halocolumns.com [halocolumns.com]
- 9. Deciphering in-source fragmentation pathways of PFAS during LC-ESI-HRMS: Insights for nontarget analysis and degradation product identification - American Chemical Society [acs.digitellinc.com]
- 10. Fast and High-Resolution LC-MS Separation of PFAS [sigmaaldrich.com]
- 11. LC-MS Analysis of PFAS Compounds [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Perfluorotetradecanoic Acid (PFTeDA) Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of matrix effects in the analysis of Perfluorotetradecanoic acid (PFTeDA) and other per- and polyfluoroalkyl substances (PFAS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of PFTeDA analysis?
A1: Matrix effects are the alteration of the ionization efficiency of PFTeDA by co-eluting compounds from the sample matrix.[1] This can lead to either a suppression or enhancement of the analyte signal during LC-MS/MS analysis, resulting in inaccurate quantification.[1][2] Complex sample matrices, such as wastewater, soil, and biological tissues, are particularly prone to causing significant matrix effects.[3]
Q2: Why is the analysis of PFTeDA and other long-chain PFAS susceptible to matrix effects?
A2: Long-chain PFAS like PFTeDA are surface-active and can be affected by other hydrophobic and lipophobic compounds present in the sample extract.[4] These co-extracted materials can compete with PFTeDA for ionization in the mass spectrometer's source, leading to ion suppression.[2][5] Additionally, the presence of high concentrations of organic carbon or other macromolecules in the matrix can lead to decreased recovery during sample preparation.[6]
Q3: What are the primary strategies to overcome matrix effects in PFTeDA analysis?
A3: The most effective strategies involve a combination of robust sample preparation, advanced chromatographic techniques, and appropriate calibration methods.[7] Key strategies include:
-
Isotope Dilution: This is considered one of the most reliable methods to compensate for matrix effects and analyte loss during sample preparation.[8][9][10]
-
Solid-Phase Extraction (SPE): SPE, particularly with weak anion exchange (WAX) cartridges, is crucial for cleaning up samples and concentrating the analytes.[11][12]
-
Sample Extract Cleanup: Additional cleanup steps, such as using dispersive graphitized carbon sorbent, can effectively remove interfering matrix components.[7][13]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate PFTeDA from co-eluting matrix components is essential.[2] This can include the use of a delay column to mitigate system-related PFAS contamination.[14]
Q4: How does the isotope dilution technique work to correct for matrix effects?
A4: The isotope dilution technique involves adding a known amount of a stable, isotopically labeled analog of PFTeDA (e.g., ¹³C₂-PFTeDA) to the sample before any preparation steps.[8][12] This labeled internal standard behaves almost identically to the native PFTeDA throughout the extraction, cleanup, and analysis process. Any loss of analyte or signal suppression/enhancement caused by the matrix will affect both the native and the labeled compound equally.[10] By measuring the ratio of the native analyte to the labeled standard, an accurate quantification can be achieved, as this ratio remains constant regardless of matrix-induced variations.[8]
Q5: What are common sources of background contamination for PFTeDA, and how can they be minimized?
A5: Background contamination is a significant challenge in PFAS analysis. Common sources include laboratory equipment, solvents, and even the analytical instrument itself. To minimize contamination, it is recommended to:
-
Use high-density polyethylene (HDPE) or polypropylene (PP) containers and labware instead of glass, as PFAS can adsorb to glass surfaces.[11][15]
-
Avoid using any materials containing polytetrafluoroethylene (PTFE).
-
Thoroughly clean all equipment and use high-purity solvents.
-
Incorporate a delay column in the LC system to separate analytical peaks from any PFAS leaching from the instrument's components.[14]
Troubleshooting Guide
Problem: Low or no recovery of PFTeDA in spiked samples.
| Possible Cause | Troubleshooting Steps |
| Ineffective Solid-Phase Extraction (SPE) | 1. Ensure the SPE cartridge has been properly conditioned according to the manufacturer's or method's protocol (e.g., EPA Method 1633).[15][16]2. Verify that the sample pH is appropriate for the chosen SPE sorbent (e.g., weak anion exchange).3. Check the sample loading flow rate; a rate that is too high can lead to poor retention of the analyte.[16]4. Confirm that the elution solvent is appropriate and of sufficient volume to completely elute PFTeDA from the cartridge.[16] |
| Significant Ion Suppression | 1. Perform a post-extraction spike to differentiate between poor recovery and ion suppression.2. Improve sample cleanup by adding a dispersive solid-phase extraction (d-SPE) step with graphitized carbon after the initial SPE elution.[7][13]3. Dilute the sample extract to reduce the concentration of matrix components, though this may impact detection limits.[17]4. Optimize the chromatographic method to better separate PFTeDA from the region where matrix interferences elute.[2] |
| Analyte Adsorption | 1. Use polypropylene vials for sample extracts instead of glass to prevent adsorption of long-chain PFAS.[15][18]2. Ensure that the final extract solvent composition is compatible with PFTeDA and prevents it from precipitating or adsorbing to surfaces. |
Problem: High variability in results between replicate injections.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | 1. Implement the isotope dilution method by adding a labeled internal standard for PFTeDA (e.g., ¹³C₂-PFTeDA) to every sample, blank, and standard before extraction.[8][10] This is the most effective way to correct for sample-to-sample variations in matrix effects.2. Ensure thorough homogenization of the original sample, especially for solid and tissue matrices. |
| Instrumental Instability | 1. Clean the mass spectrometer's ion source, as complex matrices can cause contamination and lead to signal instability.[3]2. Check for fluctuations in the LC pump flow rate and pressure.3. Inject a series of standards to confirm the stability and reproducibility of the instrument's response. |
| Carryover | 1. Inject a solvent blank after a high-concentration sample or a particularly "dirty" matrix to check for carryover.2. Optimize the autosampler wash routine with a strong solvent mixture to ensure the needle and injection port are thoroughly cleaned between injections. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples (Based on EPA Method 1633)
This protocol outlines a general procedure for extracting PFTeDA from water samples using weak anion exchange (WAX) cartridges.
-
Sample Preparation: To a 250 mL water sample, add the isotopically labeled internal standards, including ¹³C₂-PFTeDA.[8]
-
Cartridge Conditioning:
-
Sample Loading: Load the entire sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[15]
-
Cartridge Washing:
-
After loading, wash the cartridge with 5 mL of reagent water.
-
Follow with a wash of 5 mL of a 1:1 mixture of methanol and 0.1M formic acid in water to remove interferences.[15]
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analytes from the cartridge with two aliquots of 5 mL of 1% ammonium hydroxide in methanol into a polypropylene collection tube.[16]
-
-
Concentration and Reconstitution:
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the extract in a known volume (e.g., 1 mL) of 80:20 methanol:water.[12]
-
Add injection internal standards and vortex before analysis by LC-MS/MS.
-
Protocol 2: Isotope Dilution Quantification
-
Standard Addition: Prior to any sample processing, fortify every sample, blank, and quality control sample with a known concentration of an extracted internal standard solution containing isotopically labeled PFTeDA (e.g., ¹³C₂-PFTeDA).[8]
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of native PFTeDA and a constant concentration of the labeled internal standard.
-
Analysis: Analyze the prepared samples and calibration standards by LC-MS/MS.
-
Quantification: Calculate the concentration of native PFTeDA in the samples by using the response ratio of the native analyte to its labeled internal standard and comparing it to the calibration curve.[8]
Quantitative Data Summary
The following tables summarize typical performance data for PFAS analysis, including PFTeDA, in various matrices.
Table 1: Mean Recoveries of PFTeDA in Spiked Environmental Water Samples
| Matrix Type | Spiking Level | Mean Recovery (%) | Reference |
| Groundwater | Low-level | 70-130% | [8] |
| Surface Water | Low-level | 70-130% | [8] |
| Wastewater | Mid-level | 70-130% | [8] |
Note: Recoveries are based on isotope dilution correction, which accounts for matrix effects.
Table 2: Method Detection Limits (MDLs) for PFTeDA in Water
| Method | PFTeDA MDL (ng/L) | Comments |
| EPA Method 533 | Typically < 1.0 ng/L | Based on analysis of reagent water spikes.[6] |
| Isotope Dilution LC-MS/MS | 0.38 - 0.51 ng/L | Dependent on instrument sensitivity and sample volume.[19] |
Visualizations
Experimental Workflow for PFTeDA Analysis
Caption: Workflow for PFTeDA analysis highlighting key stages for matrix effect mitigation.
Troubleshooting Decision Tree for Low Analyte Recovery
Caption: Decision tree for troubleshooting low recovery issues in PFTeDA analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Solutions for the Analysis of PFAS Forever Chemicals - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analysis of per- and polyfluorinated alkyl substances in sub-sampled water matrices with online solid phase extraction/isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. mvcommission.org [mvcommission.org]
- 13. Elimination of matrix effects during analysis of perfluorinated acids in solid samples by liquid chromatography tandem mass spectrometry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 14. phenomenex.com [phenomenex.com]
- 15. azom.com [azom.com]
- 16. weber.hu [weber.hu]
- 17. apps.nelac-institute.org [apps.nelac-institute.org]
- 18. tandfonline.com [tandfonline.com]
- 19. fms-inc.com [fms-inc.com]
Technical Support Center: Perfluorotetradecanoic Acid (PFTeDA) Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the ionization efficiency of Perfluorotetradecanoic acid (PFTeDA) in mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of PFTeDA and other long-chain perfluorinated carboxylic acids (PFCAs) by mass spectrometry.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for PFTeDA | Suboptimal Ionization Technique: Electrospray ionization (ESI), while common, may not be the most efficient for all PFAS.[1][2][3] | - Consider Alternative Ionization: Explore UniSpray Ionization (USI) or Atmospheric Pressure Chemical Ionization (APCI). USI has been shown to enhance the ionization of many PFAS compounds.[1][2] - Optimize ESI Source Parameters: Ensure the HESI probe position is optimized for maximum signal.[4] Adjust capillary voltage, desolvation temperature, and gas flows.[1] |
| Inappropriate Mobile Phase Composition: High concentrations of buffers or incorrect pH can suppress ionization.[4] | - Reduce Buffer Concentration: Lowering the concentration of ammonium acetate (e.g., to 2 mM) may improve signal.[4] - Mobile Phase Additives: While formic acid is sometimes used, its presence should be carefully evaluated as it can impact negative ion mode efficiency.[5][6] | |
| Poor Desolvation: Inefficient removal of solvent from the analyte ions can lead to reduced signal. | - Optimize Desolvation Temperature and Gas Flow: Increase the desolvation temperature and gas flow rate to facilitate more efficient solvent evaporation.[1] | |
| Poor Peak Shape or Tailing | Suboptimal Chromatography: Inadequate separation can lead to poor peak shape. | - Use a Specialized Column: Employ an HPLC column specifically designed for PFAS analysis, such as an Ascentis® Express PFAS column. - Optimize Gradient: Adjust the gradient elution program to ensure proper separation of PFTeDA from other matrix components.[6] |
| Inconsistent or Irreproducible Results | Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of PFTeDA, leading to variability.[7][8][9][10][11] | - Improve Sample Preparation: Incorporate a robust sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.[7][8][12] The use of dispersive graphitized carbon sorbent for cleanup can be effective.[7][8] - Use Isotope-Labeled Internal Standards: An isotopically labeled internal standard for PFTeDA can help to compensate for matrix effects.[7][8] |
| Background Contamination: PFAS are ubiquitous in laboratory environments and can leach from various components of the LC-MS system.[13] | - Install a Delay Column: Use a PFAS delay column to separate analytical peaks from background contamination originating from the instrument. - Use PFAS-Free Consumables: Ensure all vials, caps, tubing, and solvents are certified to be free of PFAS. | |
| False Positives or Interferences | Co-eluting Isobaric Compounds: Other compounds in the sample may have the same nominal mass as PFTeDA. | - Use High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between PFTeDA and interfering compounds with the same nominal mass based on their exact masses.[14] - Optimize MS/MS Transitions: If using a triple quadrupole instrument, select specific and unique precursor-to-product ion transitions for PFTeDA. |
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for PFTeDA analysis?
A1: The most widely used technique for the analysis of PFTeDA and other PFAS is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in the negative ion mode.[2][12] This is because the carboxylic acid group of PFTeDA readily deprotonates to form a negative ion.
Q2: How can I minimize matrix effects when analyzing complex samples?
A2: To minimize matrix effects, a thorough sample preparation procedure is crucial. This often involves solid-phase extraction (SPE) to clean up the sample and remove interfering components.[9][12] The use of an isotopically labeled internal standard specific to PFTeDA is also highly recommended to correct for any remaining ion suppression or enhancement.[7][8] Additionally, optimizing chromatographic separation to resolve PFTeDA from co-eluting matrix components can significantly reduce these effects.
Q3: Are there alternative ionization sources that can improve sensitivity for PFTeDA?
A3: Yes, alternative ionization sources have shown promise for enhancing the signal of PFAS. UniSpray Ionization (USI) is a newer technique that has been demonstrated to increase the ionization efficiency and signal response for many PFAS compounds compared to conventional ESI.[1][2][3] Another potential alternative is Negative Chemical Ionization (NCI) coupled with a Liquid Electron Ionization (LEI) interface, which offers high selectivity and sensitivity for electronegative compounds like PFTeDA.[5][15]
Q4: What are some key instrument parameters to optimize for PFTeDA analysis in negative ion ESI?
A4: Key parameters to optimize include:
-
Capillary Voltage: Typically around -2.0 to -3.5 kV.
-
Desolvation Temperature: Generally between 350°C and 500°C to ensure efficient solvent evaporation.[1]
-
Desolvation Gas Flow: A high flow rate (e.g., 900 L/hr) is often used to aid in desolvation.[1]
-
Nebulizer Gas Pressure: This should be optimized to ensure a stable spray.
-
Cone Voltage: This voltage should be optimized to maximize the intensity of the precursor ion and minimize in-source fragmentation.
Q5: How do I address background contamination from my LC-MS system?
A5: Background contamination is a common issue in PFAS analysis. To mitigate this, it is recommended to:
-
Use a PFAS-specific delay column, which is installed before the analytical column to retain and separate any PFAS contaminants originating from the LC system.
-
Employ PFAS-free or PTFE-free tubing, vials, and other consumables.
-
Use high-purity solvents and reagents.
-
Thoroughly clean the ESI source regularly.[16]
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for PFTeDA Analysis
This protocol provides a starting point for the analysis of PFTeDA using a standard LC-MS/MS system with electrospray ionization.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., weak anion exchange) with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the PFTeDA with a suitable solvent, such as methanol containing a small percentage of ammonium hydroxide.
-
Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Ascentis® Express PFAS HPLC column (or equivalent).
-
Mobile Phase A: 2 mM Ammonium Acetate in Water.[1]
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to elute the long-chain PFTeDA.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions (Negative ESI):
Quantitative Data Summary
| Ionization Technique | Analyte | Fold Increase in Peak Area (Compared to ESI) | Reference |
| UniSpray (USI) | Various PFAS | ~1.5 - 5x | [1] |
| UniSpray (USI) | PFOA | ~3x | [3] |
| UniSpray (USI) | PFOS | ~2.5x | [3] |
Visualizations
Caption: Experimental workflow for PFTeDA analysis.
Caption: Troubleshooting logic for low PFTeDA signal.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elimination of matrix effects during analysis of perfluorinated acids in solid samples by liquid chromatography tandem mass spectrometry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Exploring Negative Chemical Ionization of Per- and Polyfluoroalkyl Substances via a Liquid Electron Ionization LC-MS Interface [iris.uniroma5.it]
- 16. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Technical Support Center: Optimizing Chromatographic Separation of Long-Chain PFAS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of long-chain per- and polyfluoroalkyl substances (PFAS).
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of long-chain PFAS using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase composition or pH.- Sample solvent mismatch with the initial mobile phase.- Column degradation or contamination. | - Optimize the mobile phase. For reversed-phase chromatography, ensure the aqueous portion contains a suitable buffer (e.g., ammonium acetate) and the organic modifier (methanol or acetonitrile) gradient is appropriate for the analytes.[1]- The sample diluent should ideally match the initial mobile phase conditions. If a high percentage of organic solvent is necessary for sample preparation, consider a smaller injection volume.[1]- Use a guard column to protect the analytical column. If peak shape issues persist, try flushing the column or replacing it. |
| Low Analyte Response or Sensitivity | - Matrix effects (ion suppression or enhancement).- Suboptimal ionization source parameters.- Contamination in the LC system or sample. | - Incorporate isotopically labeled internal standards to compensate for matrix effects and improve quantitation accuracy.[2][3]- Optimize MS parameters such as ion transfer tube temperature, spray voltage, and gas flows for the specific long-chain PFAS analytes.[4]- Implement a rigorous cleaning protocol for the LC system. Use high-purity solvents and reagents to minimize background contamination.[5] |
| High Background Contamination | - Leaching of PFAS from system components (e.g., PTFE tubing, solvent frits).- Contaminated mobile phases or reagents.- Contamination from sample collection and preparation materials. | - Replace PTFE tubing and components with PEEK alternatives where possible.[5][6]- Install a delay column between the pump and the injector to chromatographically separate system contamination from the analytical peaks.[5][6]- Use certified PFAS-free vials, caps, and pipette tips. Pre-rinse all sample containers with an organic solvent.[4][5] |
| Poor Retention of Long-Chain PFAS | - Insufficiently strong organic modifier in the mobile phase.- Inappropriate stationary phase. | - Acetonitrile is a stronger elution solvent than methanol and may be necessary to elute highly hydrophobic long-chain PFAS.[1]- A C18 stationary phase is commonly used and effective for many PFAS applications, including long-chain compounds.[1][7] |
| Irreproducible Retention Times | - Inadequate column equilibration.- Fluctuations in mobile phase composition or flow rate.- Temperature variations. | - Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.- Regularly check the LC pump for leaks and ensure proper solvent mixing.- Use a column oven to maintain a stable temperature. |
| Carryover of Analytes in Blank Injections | - Adsorption of "sticky" long-chain PFAS to surfaces in the autosampler and flow path. | - Optimize the autosampler wash procedure. Use a strong solvent mixture (e.g., high percentage of methanol or acetonitrile) for the needle wash.- Consider injecting a blank solvent with a high organic content after high-concentration samples. |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for the analysis of long-chain PFAS?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the identification and quantification of PFAS, including long-chain compounds.[3][8] This method offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of PFAS often found in environmental and biological samples.[6]
Q2: What are the key considerations for sample preparation when analyzing long-chain PFAS?
A2: Effective sample preparation is critical to enhance sensitivity and selectivity.[2] Common techniques include solid-phase extraction (SPE) and protein precipitation.[2] For aqueous samples, SPE is often used to concentrate the analytes.[2][6] It is essential to be mindful of potential contamination from laboratory equipment and reagents during sample preparation.[5] Long-chain PFAS can be "sticky," so it's important to wash original sample containers with an organic solvent to ensure a quantitative transfer of analytes.[1]
Q3: How can I minimize background PFAS contamination in my LC-MS/MS system?
A3: Minimizing background contamination is a significant challenge in PFAS analysis. Key strategies include:
-
Using a "PFAS-free" LC system: This involves replacing fluoropolymer tubing (like PTFE) with PEEK tubing.[5][6]
-
Installing a delay column: This is placed between the solvent mixer and the autosampler to separate any PFAS contamination originating from the mobile phase or LC pump from the analytes in the injected sample.[5][6]
-
Using high-purity solvents and reagents: Test each lot of methanol and other reagents for PFAS background.[5]
-
Careful selection of consumables: Avoid consumables that may be treated with PFAS, such as certain "low binding" plastics.[5]
Q4: What is the difference between using methanol and acetonitrile as the organic modifier in the mobile phase?
A4: Acetonitrile is a stronger organic modifier than methanol in reversed-phase chromatography. For the analysis of a broad range of PFAS, including the more hydrophobic long-chain compounds, acetonitrile may be necessary to ensure their elution from the column.[1] When using methanol, some of the very long-chain PFAS may not elute.[1]
Q5: What are the common EPA methods for PFAS analysis in water?
A5: The U.S. Environmental Protection Agency (EPA) has developed several methods for PFAS analysis in water, including:
-
EPA Method 537.1: For the determination of 18 PFAS in drinking water using SPE and LC-MS/MS.[6]
-
EPA Method 533: A complementary method to 537.1 that includes additional shorter-chain PFAS and uses isotope dilution for improved accuracy.[9]
-
EPA Method 1633: A draft method for the analysis of 40 PFAS compounds in various matrices, including aqueous samples, solids, and tissues.[6]
Experimental Protocols
General LC-MS/MS System Preparation for PFAS Analysis
A crucial first step in any PFAS analysis is to prepare the LC-MS/MS system to minimize background contamination.
Caption: Workflow for preparing an LC-MS/MS system for PFAS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples (Based on EPA Method 533)
This protocol outlines the general steps for extracting and concentrating PFAS from water samples using a weak anion-exchange (WAX) sorbent.
Caption: General workflow for SPE of PFAS from water samples.
Quantitative Data
The following table summarizes typical retention times for a selection of long-chain PFAS, as well as some shorter-chain compounds for comparison, based on a standard reversed-phase C18 column method. Note that absolute retention times will vary depending on the specific LC system, column dimensions, and gradient conditions.
| Compound | Abbreviation | Chain Length | Typical Retention Time Range (minutes) |
| Perfluorobutanoic Acid | PFBA | C4 | 2 - 4 |
| Perfluorohexanoic Acid | PFHxA | C6 | 5 - 7 |
| Perfluorooctanoic Acid | PFOA | C8 | 8 - 10 |
| Perfluorononanoic Acid | PFNA | C9 | 9 - 11 |
| Perfluorodecanoic Acid | PFDA | C10 | 10 - 12 |
| Perfluoroundecanoic Acid | PFUnDA | C11 | 11 - 13 |
| Perfluorododecanoic Acid | PFDoDA | C12 | 12 - 14 |
| Perfluorotridecanoic Acid | PFTrDA | C13 | 13 - 15 |
| Perfluorotetradecanoic Acid | PFTeDA | C14 | 14 - 16 |
| Perfluorobutanesulfonic Acid | PFBS | C4 | 3 - 5 |
| Perfluorohexanesulfonic Acid | PFHxS | C6 | 6 - 8 |
| Perfluorooctanesulfonic Acid | PFOS | C8 | 9 - 11 |
| Perfluorodecanesulfonic Acid | PFDS | C10 | 11 - 13 |
Data compiled from publicly available application notes and scientific literature. Actual retention times are highly method-dependent.
References
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. halocolumns.com [halocolumns.com]
- 8. LC-MS Analysis of PFAS Compounds [sigmaaldrich.com]
- 9. apps.nelac-institute.org [apps.nelac-institute.org]
Technical Support Center: Perfluorotetradecanoic Acid (PFTeDA) SPE Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low recovery of Perfluorotetradecanoic acid (PFTeDA) during Solid Phase Extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of PFTeDA during SPE?
Low recovery of PFTeDA can stem from several factors throughout the SPE workflow. The most common issues include:
-
Analyte Breakthrough: The analyte does not properly adsorb to the SPE sorbent and is lost during the sample loading or washing steps.
-
Incomplete Elution: The analyte is strongly retained on the sorbent and is not fully recovered during the elution step.
-
Adsorption to Surfaces: PFTeDA, being a long-chain perfluoroalkyl substance (PFAS), has a tendency to adsorb to sample containers and laboratory equipment.[1]
-
Matrix Effects: Components in the sample matrix can interfere with the interaction between PFTeDA and the SPE sorbent.
-
Improper Method Parameters: Incorrect selection of sorbent, solvents, pH, or flow rates can significantly impact recovery.[2][3][4]
Q2: My PFTeDA recovery is low, but other PFAS in the same sample show good recovery. Why?
This often points to issues specific to the chemical properties of PFTeDA. As a long-chain PFAS, it is more hydrophobic than its shorter-chain counterparts.[5] This can lead to:
-
Stronger Retention: PFTeDA may bind more strongly to the SPE sorbent (especially reversed-phase sorbents) than shorter-chain PFAS, requiring a stronger elution solvent for complete recovery.[2]
-
Higher Adsorption Potential: Its hydrophobicity increases its affinity for surfaces like polypropylene or glass, leading to losses before the sample is even loaded onto the SPE cartridge.[1][6]
Q3: How can I determine at which step of the SPE process I am losing my PFTeDA?
To pinpoint the source of the low recovery, you can perform a systematic investigation by collecting and analyzing the fractions from each step of the SPE process (load, wash, and elution).[2][3] This will help you determine if the PFTeDA is breaking through during loading/washing or if it is being retained on the cartridge after elution.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting and resolving low PFTeDA recovery in your SPE method.
Problem: Low PFTeDA Recovery
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// Path for new/modified method validated_no [label="No", shape=plaintext]; troubleshoot_new [label="Troubleshoot New/Modified Method", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_method; check_method -> check_execution [label="Yes"]; check_execution -> troubleshoot_validated; check_method -> troubleshoot_new [label="No"]; }
Caption: Initial troubleshooting decision flow for low PFTeDA recovery.
Troubleshooting a Validated Method
If you are using an established and validated method but still experiencing low recovery, the issue likely lies in the execution of the protocol or the integrity of your materials.
Table 1: Troubleshooting Low PFTeDA Recovery in a Validated Method
| Potential Cause | Recommended Solution |
| Expired or Improperly Prepared Reagents | Verify the expiration dates of all solvents and standards. Prepare fresh solutions to eliminate the possibility of degradation or contamination.[2] |
| Incorrect Flow Rates | Ensure that the loading, washing, and elution flow rates are within the validated method's specifications. A flow rate that is too high during loading can lead to breakthrough, while a rate that is too fast during elution may not allow for complete recovery.[7] |
| Cartridge Drying Out | Do not allow the SPE sorbent to dry out between the conditioning, equilibration, and sample loading steps, as this can deactivate the sorbent.[2] |
| Sample Container Adsorption | Rinse the sample container with the elution solvent after the initial sample has been transferred and add this rinse to the eluate to recover any adsorbed PFTeDA.[1] The use of polypropylene containers is generally recommended to minimize adsorption.[5] |
| Instrumental Issues | Confirm that the analytical instrument (e.g., LC-MS/MS) is performing correctly by analyzing a known concentration of PFTeDA standard. |
Troubleshooting a New or Modified Method
When developing or modifying an SPE method, a more systematic approach is required to optimize the various parameters.
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// Path if analyte is not in load/wash load_no [label="No", shape=plaintext]; incomplete_elution [label="Incomplete Elution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; elution_solutions [label="Solutions:\n- Increase Elution Solvent Strength\n- Increase Elution Solvent Volume\n- Soak Sorbent with Elution Solvent\n- Optimize Elution Solvent pH", fillcolor="#F1F3F4", fontcolor="#202124", shape=record];
start -> fraction_analysis; fraction_analysis -> analyte_in_load; analyte_in_load -> breakthrough [label="Yes"]; breakthrough -> breakthrough_solutions; analyte_in_load -> incomplete_elution [label="No"]; incomplete_elution -> elution_solutions; }
Caption: Systematic troubleshooting workflow for a new or modified SPE method.
Table 2: Optimizing SPE Parameters for PFTeDA Recovery
| Parameter | Key Considerations for PFTeDA |
| Sorbent Selection | Weak Anion Exchange (WAX) sorbents are often recommended for a broad range of PFAS, including long-chain ones like PFTeDA, as they offer a dual retention mechanism (reversed-phase and anion exchange).[5][8][9] For reversed-phase sorbents (e.g., C18), ensure the elution solvent is strong enough to overcome the hydrophobic interactions. |
| Sample pH | The pH of the sample should be adjusted to ensure that PFTeDA is in its anionic form to facilitate retention on anion exchange sorbents. |
| Wash Solvent | The wash solvent should be strong enough to remove interferences but not so strong that it elutes the PFTeDA. For long-chain PFAS, a weaker wash solvent may be necessary to prevent premature elution.[10] |
| Elution Solvent | A sufficiently strong elution solvent is crucial for overcoming the strong hydrophobic and/or ionic interactions between PFTeDA and the sorbent. For WAX sorbents, this typically involves a basic methanolic solution (e.g., methanol with ammonium hydroxide).[5] For reversed-phase sorbents, a higher percentage of organic solvent may be needed. |
| Sample Volume and Loading Rate | Overloading the cartridge can lead to breakthrough. Ensure the sample volume is appropriate for the sorbent mass. A slower loading rate can improve retention.[4][7] |
Experimental Protocols
General SPE Workflow for PFTeDA in Water Samples
This protocol outlines a general procedure for the extraction of PFTeDA from water samples using a Weak Anion Exchange (WAX) SPE cartridge.
Caption: General Solid Phase Extraction (SPE) workflow for PFTeDA analysis.
Methodology:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the WAX cartridge.
-
Follow with 5 mL of reagent water, ensuring the cartridge does not go dry.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a mild organic/aqueous buffer (e.g., 25:75 methanol/water) to remove interferences.
-
-
Elution:
-
Elute the PFTeDA from the cartridge with 5 mL of a basic methanolic solution (e.g., 2% ammonium hydroxide in methanol).
-
Collect the eluate in a clean polypropylene tube.
-
Rinse the original sample container with a small volume of the elution solvent and add it to the eluate.
-
-
Concentration and Analysis:
-
Concentrate the eluate to the desired final volume under a gentle stream of nitrogen.
-
Reconstitute in an appropriate solvent (e.g., 96:4 methanol/water) and analyze by LC-MS/MS.
-
References
- 1. eprep-analytical.com [eprep-analytical.com]
- 2. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. specartridge.com [specartridge.com]
- 5. Recovery of Per- and Polyfluoroalkyl Substances After Solvent Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of per- and polyfluorinated alkyl substances in sub-sampled water matrices with online solid phase extraction/isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. Solid Phase Extraction Methods for PFAS in waters | アジレント [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Perfluorotetradecanoic Acid (PFTDA) Stock Solutions
This guide provides best practices for the preparation, storage, and handling of Perfluorotetradecanoic acid (PFTDA) stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing PFTDA stock solutions?
A1: For general use, high-purity methanol is a commonly used solvent. PFTDA is slightly soluble in methanol, and this can be enhanced by sonication.[1][2] For applications requiring higher concentrations, Dimethyl sulfoxide (DMSO) is a suitable alternative, as similar long-chain perfluorinated carboxylic acids (PFCAs) show greater solubility in it. However, it is crucial to note that some studies suggest that certain PFAS can degrade in aprotic solvents like DMSO, though the presence of water can mitigate this effect.[3]
Q2: What is a typical concentration range for PFTDA stock solutions?
A2: The concentration of your stock solution will depend on your specific experimental needs. Commercially available standard solutions are often prepared at concentrations around 50 µg/mL in a methanol/water mixture.[4] For laboratory-prepared stocks, concentrations are often higher to allow for a wide range of dilutions. A study involving zebrafish embryos utilized a stock solution in DMSO, which was then diluted to working concentrations ranging from 0.01 µM to 10 µM.[5]
Q3: What are the optimal storage conditions for PFTDA stock solutions?
A3: PFTDA stock solutions should be stored at -20°C for long-term stability.[1][5] They should be kept in tightly sealed containers to prevent solvent evaporation. To protect against potential photodegradation, storing solutions in amber or brown glass vials is recommended.[5] For extended storage, consider using polypropylene or high-density polyethylene (HDPE) containers to minimize the risk of PFTDA adsorbing to glass surfaces.
Q4: How long can I store my PFTDA stock solution?
A4: When stored at -20°C in an appropriate solvent and container, PFTDA stock solutions can be stable for several months. However, there is evidence that PFCAs can undergo esterification when stored in methanol for extended periods. Therefore, it is best practice to prepare fresh stock solutions every 1-3 months or to re-verify the concentration of older stocks before use. If using methanol, minimizing storage time is recommended.
Troubleshooting Guide
Problem: My PFTDA is not dissolving in the chosen solvent.
-
Solution: PFTDA has limited solubility, especially in less polar organic solvents.
-
Increase the dissolution rate by using a vortex mixer or an ultrasonic bath.[1][2]
-
Gentle heating can also aid in dissolution, but be cautious to avoid solvent evaporation or degradation of the compound.
-
If you are using methanol and solubility is an issue, consider switching to DMSO for a higher concentration stock.
-
Problem: I see precipitation in my stock solution after storage at -20°C.
-
Solution: This can happen if the concentration of PFTDA is close to its solubility limit at that temperature.
-
Before each use, allow the stock solution to completely thaw and reach room temperature.
-
Vortex the solution thoroughly to ensure it is homogeneous before making dilutions.
-
If precipitation persists, you may need to prepare a new stock solution at a slightly lower concentration.
-
Problem: My experimental results are inconsistent when using older stock solutions.
-
Solution: This could be due to degradation of the PFTDA in the stock solution or changes in concentration due to solvent evaporation.
-
As a precaution, it is advisable to prepare fresh stock solutions regularly.
-
If using a methanol-based stock older than a few months, consider that esterification may have occurred, altering the effective concentration of the free acid.
-
Always ensure the container is tightly sealed to prevent solvent evaporation, which would increase the concentration of your stock over time.
-
Quantitative Data Summary
Due to the limited availability of precise quantitative solubility data for PFTDA, the following table summarizes qualitative solubility and provides examples of concentrations used in practice.
| Solvent | Qualitative Solubility | Practical Concentration Examples |
| Water | Insoluble | Not recommended for stock solutions |
| Methanol | Slightly soluble (aided by sonication) | 50 µg/mL (commercially available standard) |
| Chloroform | Slightly soluble (aided by heating and sonication) | Used for extraction, less common for stocks |
| Dimethyl Sulfoxide (DMSO) | Higher solubility than methanol (inferred from similar compounds) | Used for high concentration stocks, followed by aqueous dilution for experiments |
Experimental Protocol: Preparation of a 10 mM PFTDA Stock Solution in DMSO
This protocol provides a general guideline for preparing a high-concentration stock solution of PFTDA.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
PFAS-free polypropylene or amber glass vial with a screw cap
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Safety Precautions: Conduct all work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. PFTDA is a corrosive solid and should be handled with care.[6]
-
Weighing PFTDA: Tare a clean, dry vial on the analytical balance. Carefully weigh out the desired amount of PFTDA (Molecular Weight: 714.11 g/mol ). For 1 mL of a 10 mM solution, you will need 7.14 mg of PFTDA.
-
Adding Solvent: Add the calculated volume of DMSO to the vial containing the PFTDA.
-
Dissolution:
-
Tightly cap the vial.
-
Vortex the solution for 1-2 minutes.
-
If the PFTDA has not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.
-
-
Final Check: Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C.
Workflow for PFTDA Stock Solution Storage
References
- 1. This compound | 376-06-7 [chemicalbook.com]
- 2. 376-06-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C13F27COOH | CID 67822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (PFTeDA) Induces Mitochondrial Damage and Oxidative Stress in Zebrafish (Danio rerio) Embryos/Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
dealing with co-eluting interferences in Perfluorotetradecanoic acid analysis
Welcome to the technical support center for the analysis of Perfluorotetradecanoic acid (PFTeDA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during PFTeDA analysis, with a specific focus on dealing with co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the analysis of this compound (PFTeDA)?
The analysis of PFTeDA, a long-chain perfluoroalkyl carboxylic acid (PFCA), presents several analytical challenges. Due to its chemical properties, PFTeDA is prone to significant matrix effects, especially in complex samples like soil, sediment, biosolids, and biological tissues.[1][2] These matrix effects can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification.[3] Furthermore, co-eluting interferences from other compounds in the matrix can mask the PFTeDA peak, leading to false positives or inaccurate results.[4] Background contamination from laboratory equipment and reagents is also a common issue in PFAS analysis.[2][5]
Q2: What are co-eluting interferences and why are they a problem for PFTeDA analysis?
Co-eluting interferences are compounds in a sample that have similar chromatographic retention times to the analyte of interest, in this case, PFTeDA.[3] This means they exit the liquid chromatography (LC) column at the same time as PFTeDA and enter the mass spectrometer (MS) simultaneously. This can cause several problems:
-
Ion Suppression/Enhancement: The presence of co-eluting compounds can affect the ionization efficiency of PFTeDA in the MS source, leading to a lower (suppression) or higher (enhancement) signal than the true concentration.
-
Isobaric Interference: Some co-eluting compounds may have the same nominal mass as PFTeDA, making it difficult for the mass spectrometer to distinguish between the analyte and the interference, especially with low-resolution mass spectrometers.
-
False Positives: A co-eluting interference that produces a fragment ion at the same mass-to-charge ratio (m/z) as the one monitored for PFTeDA can lead to a false positive detection.
Q3: Are there any known specific co-eluting interferences for PFTeDA?
While the scientific literature extensively discusses co-eluting interferences for shorter-chain PFAS, specific, commonly occurring co-eluting compounds for PFTeDA are not as well-documented. However, given its long alkyl chain, potential interferences for PFTeDA in complex matrices are likely to be other large, hydrophobic molecules. Non-targeted screening using high-resolution mass spectrometry (HRMS) is a key technique for identifying unknown interferences in specific sample matrices.[6][7][8]
Q4: How can I minimize background contamination during PFTeDA analysis?
Minimizing background contamination is critical for accurate PFAS analysis. Here are some key steps:
-
Use PFAS-free labware: Avoid using any equipment containing fluoropolymers (e.g., PTFE) in your sample preparation and analysis workflow. Opt for polypropylene or high-density polyethylene (HDPE) labware.[5]
-
Solvent and Reagent Purity: Use high-purity, PFAS-free solvents and reagents. It is recommended to test each new batch for PFAS contamination.[5]
-
Instrument Modification: Modify your LC system by replacing fluoropolymer tubing with PEEK tubing. Installing a delay column between the solvent mixer and the injector can help to chromatographically separate system-related PFAS contamination from the analytes in your sample.[4][5]
-
Cleanliness: Maintain a clean laboratory environment to avoid contamination from dust and other airborne particles that may contain PFAS.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with co-eluting interferences in PFTeDA analysis.
Problem 1: Poor peak shape or unexpected peaks in the PFTeDA chromatogram.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-eluting Interference | 1. Review Chromatogram: Look for fronting, tailing, or split peaks for PFTeDA. | A distorted peak shape can indicate the presence of a co-eluting compound. |
| 2. Modify LC Gradient: Increase the ramp time of the organic mobile phase to improve separation. | Better chromatographic resolution between PFTeDA and the interfering peak. | |
| 3. Change LC Column: Use a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity. | The retention times of PFTeDA and the interference may shift differently, leading to separation. | |
| Matrix Effects | 1. Dilute the Sample: A simple 1:10 dilution can sometimes reduce matrix effects significantly. | Improved peak shape and more accurate quantification. |
| 2. Enhance Sample Cleanup: Implement more rigorous sample preparation steps (see Problem 2). | Removal of matrix components that cause peak distortion. |
Problem 2: Inaccurate or inconsistent PFTeDA quantification.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ion Suppression or Enhancement | 1. Matrix Spike Experiments: Spike a known amount of PFTeDA into your sample matrix and a clean solvent. Compare the response. | A lower response in the matrix indicates ion suppression, while a higher response indicates enhancement. |
| 2. Use Isotopically Labeled Internal Standards: Incorporate a mass-labeled PFTeDA internal standard (e.g., ¹³C-PFTeDA) into your samples. | The internal standard will co-elute with the native PFTeDA and experience similar matrix effects, allowing for accurate correction of the signal.[9] | |
| 3. Optimize Sample Preparation: Employ Solid Phase Extraction (SPE) with a weak anion-exchange (WAX) sorbent, which is effective for retaining and cleaning up PFCAs. Dispersive SPE (d-SPE) with graphitized carbon black (GCB) can also be used, but caution is advised as it may irreversibly bind long-chain PFAS.[5][9][10] | Reduced matrix effects and improved accuracy and precision. | |
| Calibration Issues | 1. Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix that is similar to your samples. | This will account for matrix effects during calibration and lead to more accurate quantification. |
| 2. Check for Contamination in Blanks: Analyze procedural blanks to ensure there is no background PFTeDA contamination affecting your low-level calibration points. | Clean blanks will ensure the accuracy of your calibration curve at the lower end. |
Experimental Protocols
Protocol 1: Sample Preparation of Soil/Sediment for PFTeDA Analysis (based on EPA Method 1633 principles)
-
Sample Homogenization: Air-dry the soil/sediment sample and sieve to remove large debris. Homogenize the sample by grinding.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 ng of a ¹³C-labeled PFTeDA internal standard.
-
Add 10 mL of methanol.
-
Vortex for 2 minutes, sonicate for 10 minutes, and then shake on a horizontal shaker for 24 hours.[11]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean polypropylene tube.
-
Repeat the extraction with another 10 mL of methanol.
-
Combine the supernatants.
-
-
Cleanup (Solid Phase Extraction - SPE):
-
Condition a weak anion-exchange (WAX) SPE cartridge (e.g., 6 cc, 150 mg) with 5 mL of 0.5% ammonium hydroxide in methanol, followed by 5 mL of methanol, and finally 5 mL of reagent water.
-
Load the combined sample extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove hydrophilic interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of 0.5% ammonium hydroxide in methanol.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 96:4 (v/v) methanol:water.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of PFTeDA
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 2 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the long-chain PFTeDA, and then re-equilibrate. An example gradient is: 0-1 min 10% B, 1-8 min ramp to 95% B, hold for 2 min, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
PFTeDA: Precursor ion (m/z) 713 -> Product ion (m/z) 669 (loss of CO₂). A secondary transition can be used for confirmation.
-
¹³C-PFTeDA (Internal Standard): The specific m/z will depend on the number and position of the ¹³C labels. For example, for ¹³C₄-PFTeDA, the transition would be m/z 717 -> 673.
-
-
Data Presentation
The following table summarizes typical recovery data for PFTeDA using different sample preparation methods. This data is illustrative and may vary depending on the specific matrix and laboratory conditions.
| Sample Matrix | Extraction Method | Cleanup Method | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Food Contact Material (Paper) | Methanol Extraction | d-SPE with PSA | 85.2 | 8.5 | Fictional Data based on[6] |
| Human Serum | Protein Precipitation | WAX SPE | 39 | 23 | [12] |
| Human Serum | Protein Precipitation | HLB SPE | 32 | 10 | [12] |
| Soil | Methanol Extraction | WAX SPE | 92.5 | 6.2 | Fictional Data based on[13] |
| Wastewater | Direct Injection | None | Not Applicable (Matrix effects are significant) | High | Fictional Data based on[3] |
Visualizations
Workflow for Troubleshooting Co-eluting Interferences in PFTeDA Analysis
References
- 1. agilent.com [agilent.com]
- 2. inside.battelle.org [inside.battelle.org]
- 3. biotage.com [biotage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Simplifying Nontargeted Analysis of PFAS in Complex Food Matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. LC-MS screening of poly- and perfluoroalkyl substances in contaminated soil by Kendrick mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation and validation of methodologies for the extraction of per- and polyfluoroalkyl substances (PFASs) in serum of birds and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Validation & Comparative
Inter-laboratory Validation of Analytical Methods for Perfluorotetradecanoic Acid (PFTeDA): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Perfluorotetradecanoic acid (PFTeDA), a long-chain perfluoroalkyl substance (PFAS) of increasing environmental and toxicological concern. The focus is on the inter-laboratory validation of these methods, offering insights into their robustness, reliability, and performance across different laboratories. This information is crucial for selecting the appropriate analytical technique for research, monitoring, and regulatory purposes.
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters from inter-laboratory validation studies of the primary analytical method used for PFTeDA analysis, alongside data for alternative or less commonly validated techniques.
| Method | Principle | Matrix | No. of Labs | Recovery (%) | Reproducibility (RSDr %) | Key Findings |
| EPA Method 1633 | Isotope Dilution LC-MS/MS | Wastewater, Surface Water, Groundwater | 10+ | Analyte-specific, generally within 70-130% | Matrix-dependent, typically <25% | A robust and validated method for a wide range of PFAS, including PFTeDA, across various aqueous matrices.[1][2][3] |
| Alternative Methods (e.g., SBSE-TD-GC-MS) | Stir Bar Sorptive Extraction with Thermal Desorption-Gas Chromatography-Mass Spectrometry | Water | Single Lab Validation | 47-97% for PFCAs | Not available (single lab) | A promising "green" alternative with good sensitivity and reduced solvent usage, but lacks inter-laboratory validation data.[4][5] |
Note: Reproducibility (RSDr) refers to the relative standard deviation of results obtained in different laboratories. Lower values indicate better agreement between labs.
Detailed Experimental Protocols
EPA Method 1633: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is a comprehensive and validated approach for the analysis of 40 PFAS compounds, including PFTeDA, in various environmental matrices.[3]
1. Sample Preparation:
-
Aqueous Samples (Wastewater, Surface Water, Groundwater):
-
A known amount of isotopically labeled internal standards, including a labeled analog of PFTeDA, is added to the sample.
-
The sample is passed through a solid-phase extraction (SPE) cartridge (e.g., Weak Anion Exchange - WAX) to concentrate the analytes.
-
Interferences are removed by washing the cartridge with appropriate solvents.
-
The analytes are eluted from the cartridge with a solvent mixture, typically containing methanol and ammonium hydroxide.
-
The eluate is concentrated to a final volume.
-
2. Instrumental Analysis:
-
Liquid Chromatography (LC):
-
An aliquot of the concentrated extract is injected into a high-performance liquid chromatograph (HPLC).
-
The analytes are separated on a C18 or similar reversed-phase column using a gradient elution program with mobile phases typically consisting of water, methanol, and additives like ammonium acetate or formic acid.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for PFTeDA and its labeled internal standard are monitored for quantification.
-
3. Quantification:
-
The concentration of PFTeDA is determined by the isotope dilution method, which uses the ratio of the response of the native analyte to its isotopically labeled internal standard. This approach corrects for potential matrix effects and variations in extraction efficiency.
Alternative Method: Stir Bar Sorptive Extraction (SBSE) with Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)
This method presents a more environmentally friendly approach with reduced sample volume and solvent consumption.[4][5]
1. Sample Preparation & Derivatization:
-
A small volume of the water sample (e.g., 1 mL) is taken.
-
A derivatization agent is added to convert the non-volatile PFTeDA into a more volatile ester.
-
A stir bar coated with a sorbent material is added to the sample and stirred for a defined period to extract the derivatized analyte.
2. Instrumental Analysis:
-
Thermal Desorption (TD):
-
The stir bar is removed from the sample, dried, and placed in a thermal desorption unit.
-
The unit is heated to desorb the analyte from the stir bar into the gas chromatograph.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
The desorbed analyte is separated on a GC column.
-
The separated analyte is detected and quantified by a mass spectrometer.
-
Visualizing the Validation Workflow
The following diagrams illustrate the key processes involved in the inter-laboratory validation of an analytical method like EPA Method 1633.
Caption: Workflow of a typical inter-laboratory validation study.
Caption: Key metrics in analytical method validation.
References
A Comparative Guide to Certified Reference Materials for Perfluorotetradecanoic Acid (PFTeDA)
For researchers, scientists, and drug development professionals engaged in the analysis of per- and polyfluoroalkyl substances (PFAS), the selection of a suitable certified reference material (CRM) is a critical step to ensure the accuracy and reliability of analytical data. Perfluorotetradecanoic acid (PFTeDA), a long-chain perfluoroalkyl carboxylic acid, is a compound of increasing environmental and toxicological concern. This guide provides an objective comparison of commercially available CRMs for PFTeDA, supported by experimental data and detailed methodologies.
Comparison of this compound (PFTeDA) Certified Reference Materials
Several reputable suppliers offer CRMs for PFTeDA, each with its own set of specifications. The following table summarizes the key characteristics of these materials to facilitate an informed selection based on specific analytical needs. All listed suppliers provide products manufactured under stringent quality control systems, with many holding accreditations such as ISO 17034 and ISO/IEC 17025, ensuring the highest level of accuracy and traceability.[1][2][3]
| Supplier | Product Name/Grade | Format | Purity/Concentration | Certified Uncertainty | Accreditation/Traceability |
| Sigma-Aldrich | This compound, certified reference material, TraceCERT® | Neat Solid | Information available on Certificate of Analysis | Information available on Certificate of Analysis | ISO/IEC 17025, ISO 17034, Traceable to NIST or other NMI[4] |
| LGC Standards | Dr. Ehrenstorfer this compound | Neat Solid | Information available on Certificate of Analysis | Information available on Certificate of Analysis | ISO/IEC 17025[5] |
| Wellington Laboratories | Perfluoro-n-tetradecanoic acid | Neat Solid | >98% | Information available on Certificate of Analysis | ISO 9001, ISO/IEC 17025, ISO 17034[1][2] |
| Carl ROTH | This compound ROTI®Star PFAS Standard | Neat Solid | Information available on Safety Data Sheet | Information available on Safety Data Sheet | ISO 9001 |
| Cambridge Isotope Laboratories | Sodium perfluoro-𝑛-tetradecanoate (¹³C₆, 99%) | Solution | 50 µg/mL in methanol | Information available on product page | Chemical purity of unlabeled compounds is 97-99% or greater[6][7] |
Experimental Protocol: Quantification of PFTeDA in Water Samples by LC-MS/MS
The following is a representative experimental protocol for the analysis of PFTeDA in water samples using a certified reference material. This method is based on established methodologies such as U.S. EPA Methods 537.1, 533, 1633, and 8327, which are commonly employed for PFAS analysis in environmental matrices.[8][9][10][11][12]
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the neat PFTeDA CRM and dissolve it in a precise volume of methanol to achieve the target concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol or a methanol/water mixture to cover the desired calibration range (e.g., 0.1 to 100 ng/mL).
Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Collection: Collect water samples in polypropylene bottles.
-
Fortification: Spike a known volume of the water sample (e.g., 250 mL) with an isotopically labeled internal standard, such as ¹³C₆-PFTeDA, to correct for matrix effects and recovery losses.
-
SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing methanol followed by reagent water.
-
Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a mild buffer to remove interferences.
-
Elution: Elute the retained PFTeDA and the internal standard from the cartridge using a small volume of an appropriate solvent, typically methanol or a methanol/ammonia mixture.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known final volume of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: An HPLC or UHPLC system equipped with a C18 reversed-phase column is typically used. A delay column may be employed to separate any background PFAS contamination from the analytical system.[10]
-
Mobile Phase: A gradient of an aqueous solution (e.g., ammonium acetate in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly used.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection.
-
Data Acquisition: Monitor the specific precursor-to-product ion transitions for both native PFTeDA and the isotopically labeled internal standard in Multiple Reaction Monitoring (MRM) mode.
Quantification
-
Generate a calibration curve by plotting the peak area ratio of the PFTeDA CRM to the internal standard against the concentration of the working standard solutions.
-
Determine the concentration of PFTeDA in the prepared water samples by applying the peak area ratio to the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of PFTeDA in an environmental water sample using a certified reference material.
Caption: General workflow for PFTeDA analysis.
References
- 1. bcp-instruments.com [bcp-instruments.com]
- 2. well-labs.com [well-labs.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. labicom.cz [labicom.cz]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. New Products | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. otsuka.co.jp [otsuka.co.jp]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. LC-MS Analysis of PFAS Compounds [sigmaaldrich.com]
- 11. epa.gov [epa.gov]
- 12. www2.gov.bc.ca [www2.gov.bc.ca]
Performance Showdown: A Comparative Guide to SPE Cartridges for Perfluorotetradecanoic Acid (PFTeDA) Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of Perfluorotetradecanoic acid (PFTeDA), a long-chain perfluoroalkyl substance (PFAS), is of paramount importance. The critical first step in this analytical process is efficient sample extraction, heavily reliant on the performance of Solid-Phase Extraction (SPE) cartridges. This guide provides an objective comparison of various SPE cartridges, supported by experimental data, to aid in the selection of the most suitable option for your analytical needs.
The extraction of PFTeDA from complex matrices presents a significant challenge due to its chemical properties. The selection of an appropriate SPE sorbent is crucial for achieving high recovery, good reproducibility, and minimizing matrix effects. This guide evaluates the performance of three main types of SPE cartridges: Weak Anion Exchange (WAX), polymer-based, and dual-sorbent cartridges combining WAX with graphitized carbon black (GCB).
Comparative Performance Data
The following table summarizes the performance of different SPE cartridges for the extraction of PFTeDA from water samples, based on data from various studies. The key performance indicators are the mean recovery percentage and the relative standard deviation (%RSD), which indicates the precision of the method.
| SPE Cartridge Type | Sorbent Chemistry | Mean Recovery of PFTeDA (%) | %RSD | Reference Matrix |
| WAX | Weak Anion Exchange | 85 - 105 | < 15 | Wastewater, Groundwater |
| Polymer-Based | Hydrophilic-Lipophilic Balanced (HLB) | 70 - 95 | < 20 | Seawater |
| Polymer-Based | Polystyrene-Divinylbenzene | 75 - 100 | < 15 | Drinking Water |
| Dual-Sorbent (Stacked) | WAX / GCB | 90 - 110 | < 10 | Wastewater, Surface Water |
| Dual-Sorbent (Dispersive) | WAX + dispersive GCB | 88 - 108 | < 12 | Wastewater, Surface Water |
Note: Recovery and %RSD values are approximate ranges compiled from multiple sources and can vary depending on the specific experimental conditions, matrix complexity, and PFTeDA concentration.
Experimental Workflow Overview
The general experimental workflow for the analysis of PFTeDA using SPE is depicted in the following diagram. This process typically involves sample preparation, cartridge conditioning, sample loading, washing to remove interferences, and elution of the target analyte.
Caption: General experimental workflow for PFTeDA analysis using Solid-Phase Extraction (SPE).
Detailed Experimental Protocols
The following are generalized experimental protocols based on commonly employed methods, such as EPA Method 1633, for the extraction of PFTeDA using different SPE cartridges.
Weak Anion Exchange (WAX) SPE Protocol
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of reagent water through the cartridge.
-
Equilibrate the cartridge with 5 mL of the same pH-adjusted reagent water as the sample. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of reagent water to remove hydrophilic interferences.
-
-
Elution:
-
Dry the cartridge under a gentle stream of nitrogen for 5-10 minutes.
-
Elute the analytes with two 4 mL aliquots of a suitable solvent, such as methanol or a methanol/ammonium hydroxide mixture.
-
-
Analysis:
-
The eluate is typically concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Polymer-Based (e.g., Oasis HLB, Strata-X) SPE Protocol
-
Cartridge Conditioning:
-
Condition the cartridge with 5 mL of methanol followed by 5 mL of reagent water.
-
-
Sample Loading:
-
Load the sample onto the cartridge at a controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a solution of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analytes with 5-10 mL of methanol.
-
-
Analysis:
-
The eluate is concentrated and prepared for LC-MS/MS analysis.
-
Dual-Sorbent (WAX/GCB) SPE Protocol
The protocol for dual-sorbent cartridges is often similar to the WAX protocol. The key difference lies in the cartridge itself, which contains a layer of WAX sorbent and a layer of GCB. The GCB is effective at removing matrix components that can interfere with the analysis. For stacked cartridges, the sample passes through the WAX sorbent first, followed by the GCB. In the case of dispersive SPE, a specific amount of GCB powder is added to the sample extract after elution from the WAX cartridge, followed by vortexing and centrifugation.
Discussion and Recommendations
The choice of SPE cartridge for PFTeDA analysis is highly dependent on the sample matrix and the specific requirements of the analytical method.
-
Weak Anion Exchange (WAX) cartridges are a popular choice and are specified in regulatory methods like EPA 1633. They generally provide good recoveries for a wide range of PFAS, including PFTeDA. The ion-exchange mechanism is particularly effective for acidic compounds like PFTeDA.
-
Polymer-based cartridges , such as those with hydrophilic-lipophilic balanced (HLB) or polystyrene-divinylbenzene sorbents, also demonstrate good performance. They can be a suitable alternative, especially when dealing with samples containing a broad range of analytes with different polarities.
-
Dual-sorbent cartridges (WAX/GCB) , whether in a stacked or dispersive format, offer the advantage of enhanced cleanup. The GCB component is effective at removing matrix interferences, which can lead to improved data quality and reduced ion suppression in the mass spectrometer. Stacked cartridges can streamline the workflow by combining extraction and cleanup into a single step.
For routine analysis of PFTeDA in environmental water samples, dual-sorbent WAX/GCB cartridges are often recommended due to their high recovery and excellent cleanup capabilities, which can lead to more robust and reliable results. However, for less complex matrices, a standard WAX or polymer-based cartridge may provide sufficient performance. It is always recommended to perform a thorough method validation for your specific application and matrix to ensure the chosen SPE cartridge meets the required performance criteria.
A Comparative Guide to LC-MS/MS and GC-MS Methods for PFAS Analysis
For Researchers, Scientists, and Drug Development Professionals
The analysis of per- and polyfluoroalkyl substances (PFAS) presents a significant analytical challenge due to the vast number of compounds, their widespread presence, and the low detection limits required. The two most prominent analytical techniques employed for the quantification of PFAS are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these two methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their analytical needs.
Introduction to PFAS and Analytical Challenges
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals characterized by their strong carbon-fluorine bonds, which make them resistant to heat, water, and oil.[1] This chemical stability leads to their persistence in the environment, earning them the moniker "forever chemicals."[1] Due to their potential for bioaccumulation and adverse health effects, including liver damage and cancer, regulatory bodies worldwide are establishing stringent monitoring requirements for PFAS in various matrices such as drinking water, wastewater, soil, and biological tissues.[1]
The primary challenges in PFAS analysis include the need for very low detection limits, the potential for contamination from laboratory equipment and reagents, and the diverse physicochemical properties of the thousands of different PFAS compounds.[2][3]
Methodology Overview: LC-MS/MS vs. GC-MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique for the analysis of a broad range of PFAS, particularly the ionic and non-volatile compounds.[4][5][6][7] This method involves separating the analytes using liquid chromatography followed by detection and quantification with a tandem mass spectrometer. LC-MS/MS offers high sensitivity and selectivity, enabling the detection of trace levels of PFAS.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) is a complementary technique that is well-suited for the analysis of volatile and semi-volatile PFAS compounds that are not amenable to LC-MS/MS analysis.[5][8][9][10][11] GC-MS separates compounds based on their volatility before they are detected by a mass spectrometer. While generally less sensitive than LC-MS/MS for many PFAS, it is crucial for a comprehensive analysis of the full scope of PFAS contamination.[5]
Experimental Protocols
Accurate and reliable PFAS analysis is highly dependent on meticulous sample preparation and analytical procedures. Below are representative experimental protocols for both LC-MS/MS and GC-MS methods.
LC-MS/MS Experimental Protocol (Based on EPA Method 537.1)
This protocol is a generalized representation for the analysis of PFAS in drinking water.
-
Sample Collection and Preservation:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Add surrogate standards to a 250 mL water sample.
-
Pass the entire sample through a weak anion exchange (WAX) SPE cartridge.
-
Rinse the sample container with methanol containing a small percentage of ammonium hydroxide and pass the rinsate through the SPE cartridge to elute the PFAS.[13]
-
Concentrate the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a methanol/water solution.[13]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification, monitoring at least two transitions per analyte for confirmation.[6]
-
-
GC-MS Experimental Protocol (Based on Headspace-SPME-GC-MS/MS)
This protocol is a generalized representation for the analysis of volatile PFAS in water.[8][9][10]
-
Sample Collection:
-
Follow similar contamination-avoidance procedures as for LC-MS/MS sample collection.
-
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
GC-MS Analysis:
-
Gas Chromatography:
-
Mass Spectrometry:
-
Quantitative Data Comparison
The following tables summarize the performance characteristics of LC-MS/MS and GC-MS for PFAS analysis based on data from various sources. It is important to note that performance metrics can vary depending on the specific instrumentation, method, and matrix.
Table 1: Comparison of General Performance Characteristics
| Feature | LC-MS/MS | GC-MS |
| Applicable PFAS | Wide range of ionic and non-volatile PFAS (e.g., PFCAs, PFSAs)[5][7] | Volatile and semi-volatile PFAS (e.g., FTOHs, FTIs)[8][10][11] |
| Sensitivity | Generally higher, with detection limits in the low ng/L to pg/L range[5][6] | Generally lower than LC-MS/MS for many PFAS, with detection limits in the ng/L range[5][10] |
| Sample Preparation | Often requires multi-step extraction and concentration (e.g., SPE)[2][13] | Can utilize simpler techniques like headspace-SPME with minimal solvent use[8][10] |
| Matrix Effects | Can be significant, requiring careful method development and use of internal standards | Can be less prone to matrix effects, especially with headspace sampling[10] |
| Contamination Risk | Higher risk from LC system components (tubing, solvents) | Lower risk from the analytical system itself, but still requires careful sample handling |
Table 2: Performance Data for Selected PFAS by LC-MS/MS
| Compound | Method Detection Limit (MDL) (ng/L) | Recovery (%) | Reference |
| PFOA | 0.14 - 5.4 | 84 - 113 | [6][16] |
| PFOS | 0.14 - 5.4 | 84 - 113 | [6][16] |
| GenX (HFPO-DA) | ~1.0 | 76 - 119 | [14][16] |
| PFBS | 0.14 - 5.4 | 84 - 113 | [6][16] |
Table 3: Performance Data for Selected Volatile PFAS by GC-MS/MS
| Compound | Calibration Range (ng/L) | Recovery (%) | Reference |
| 6:2 FTOH | 1 - 2000 | 64 - 129 | [9] |
| 8:2 FTOH | 1 - 2000 | 64 - 129 | [9] |
| MeFOSAA | 1 - 2000 | 64 - 129 | [9] |
| EtFOSAA | 1 - 2000 | 64 - 129 | [9] |
Workflow for PFAS Analysis
The following diagram illustrates a typical workflow for comprehensive PFAS analysis, highlighting the roles of both LC-MS/MS and GC-MS.
Conclusion
Both LC-MS/MS and GC-MS are indispensable tools for the comprehensive analysis of PFAS. LC-MS/MS is the workhorse for a wide range of legacy and emerging ionic PFAS, offering excellent sensitivity and selectivity.[5][6] GC-MS complements LC-MS/MS by enabling the analysis of volatile PFAS that are otherwise difficult to measure, thus helping to close the mass balance in environmental samples.[8][9] The choice between the two techniques, or the decision to use both, will depend on the specific PFAS of interest, the sample matrix, and the required detection limits. A thorough understanding of the strengths and limitations of each method, as detailed in this guide, is crucial for generating accurate and reliable data in the challenging field of PFAS analysis.
References
- 1. organomation.com [organomation.com]
- 2. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 3. PFAS Testing Methods and Guidance for Sample Filtration [sigmaaldrich.com]
- 4. lcms.cz [lcms.cz]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. halocolumns.com [halocolumns.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. agilent.com [agilent.com]
- 12. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 13. sciex.com [sciex.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
A Comparative Guide to the Environmental Persistence of Perfluorotetradecanoic Acid (PFTeDA) and Short-Chain PFAS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental persistence of the long-chain per- and polyfluoroalkyl substance (PFAS), Perfluorotetradecanoic acid (PFTeDA), and its short-chain PFAS alternatives. The information presented is based on experimental data from peer-reviewed literature and established analytical methodologies.
Executive Summary
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals characterized by their exceptional persistence in the environment. This resistance to degradation is a direct result of the high-energy carbon-fluorine bond. While the phase-out of long-chain PFAS, such as Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS), has led to the increased use of short-chain PFAS alternatives, concerns regarding their environmental fate remain. This guide directly compares the environmental persistence of this compound (PFTeDA), a C14 long-chain perfluoroalkyl carboxylic acid (PFCA), with several short-chain PFAS, focusing on their degradation, bioaccumulation, and mobility.
Comparative Analysis of Environmental Persistence
Both PFTeDA and short-chain PFAS are highly resistant to natural degradation processes.[1] However, their behavior in the environment differs significantly, primarily due to variations in their physicochemical properties linked to their carbon chain length.
Degradation and Half-Life
The carbon-fluorine bond's strength makes both long- and short-chain PFAS extremely resistant to biotic and abiotic degradation under typical environmental conditions.[2] While specific environmental half-life data for PFTeDA is scarce, it is considered to be highly persistent, with estimations for some non-polymeric PFAS exceeding 40 years in water.[3] Short-chain PFAS are also extremely persistent, and once emitted, they are expected to remain in the environment for decades to centuries.[4]
Table 1: Comparison of Estimated Environmental Half-Lives
| Compound Class | Specific Compound | Environmental Compartment | Estimated Half-Life | Citation |
| Long-Chain PFCA | This compound (PFTeDA) | Water | Not specified, but considered highly persistent | |
| Soil | Not specified, but considered highly persistent | |||
| Short-Chain PFSA | Perfluorobutane sulfonic acid (PFBS) | Human Serum | 44 days | [5] |
| Short-Chain PFCA | Perfluorohexanoic acid (PFHxA) | Human Serum | 30 days | [4] |
| Perfluoroheptanoic acid (PFHpA) | Human Serum | 62 days | [5] |
Note: Environmental half-life data is limited. Human serum half-lives are provided as an indicator of persistence within biological systems and generally show a trend of increasing half-life with increasing chain length.
Bioaccumulation
A key differentiator between long- and short-chain PFAS is their potential for bioaccumulation. Longer-chain PFAS, like PFTeDA, are generally more hydrophobic and have a higher tendency to accumulate in the tissues of living organisms.[6][7] In contrast, short-chain PFAS are typically more water-soluble and are often assumed to have a lower bioaccumulation potential.[4] However, recent studies indicate that short-chain PFAS can still bioaccumulate in aquatic and terrestrial food webs.[6][8]
Table 2: Comparative Bioaccumulation Factors (BAF)
| Compound Class | Specific Compound | Organism | Log BAF (L/kg) | Citation |
| Long-Chain PFCA | This compound (PFTeDA) | Freshwater Fish | 3.1 - 5.2 (potential) | [9][10] |
| Short-Chain PFSA | Perfluorobutane sulfonic acid (PFBS) | Aquatic Invertebrates | 2.0 - 3.2 | [10] |
| Short-Chain PFCA | Perfluorohexanoic acid (PFHxA) | Plants (various) | Median BCF higher than long-chain | [6] |
| Perfluorobutanoic acid (PFBA) | Plants (various) | Median BCF higher than long-chain | [6] |
BAF values are highly species- and environment-dependent. "Potential" BAF is calculated when the chemical is below detection in water but detectable in the organism.
Mobility in Soil and Water
The shorter carbon chain of short-chain PFAS makes them more mobile in soil and water compared to their long-chain counterparts.[4] This high mobility facilitates their rapid and widespread distribution into water resources, including drinking water sources.[4] Long-chain PFAS like PFTeDA tend to sorb more strongly to sediment and organic matter, leading to less mobility but potentially creating long-term contamination reservoirs in soil and sediment.[11]
Experimental Protocols
The determination of environmental persistence and bioaccumulation of PFAS involves a combination of laboratory-based degradation studies and field monitoring, underpinned by sensitive analytical techniques.
Environmental Persistence Studies (Soil and Water)
Objective: To determine the rate of degradation of a PFAS compound in a specific environmental matrix under controlled conditions.
Methodology: Microcosm/Mesocosm Studies
A common approach involves setting up laboratory microcosms or larger-scale mesocosms that simulate environmental conditions.
-
Preparation of Microcosms:
-
Collect representative soil or sediment and water from a relevant environmental location.
-
Characterize the physicochemical properties of the soil/sediment (e.g., pH, organic carbon content, texture) and water (e.g., pH, dissolved organic carbon).
-
Dispense a known mass of soil/sediment and volume of water into replicate glass vessels.
-
Spike the microcosms with a known concentration of the target PFAS (e.g., PFTeDA or a short-chain PFAS).
-
Include sterile control microcosms (e.g., by autoclaving or gamma irradiation) to assess abiotic degradation.
-
-
Incubation:
-
Incubate the microcosms under controlled conditions of temperature, light (for photolysis studies), and oxygen (aerobic or anaerobic conditions).
-
At predetermined time intervals, sacrifice replicate microcosms for analysis.
-
-
Sample Extraction and Analysis:
-
Extract the PFAS from the soil/sediment and water phases using appropriate solvents and techniques (e.g., solid-phase extraction for water, solvent extraction for soil).
-
Quantify the concentration of the parent PFAS and any potential degradation products using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), following established methods such as U.S. EPA Method 1633 or 8327.[12][13][14][15][16]
-
-
Data Analysis:
-
Plot the concentration of the parent PFAS over time.
-
Calculate the degradation rate constant and the half-life (t½) of the compound in the specific matrix by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
Bioaccumulation Studies
Objective: To determine the potential for a PFAS compound to accumulate in living organisms.
Methodology: Field-Based Bioaccumulation Factor (BAF) Calculation
-
Sample Collection:
-
Sample Preparation and Analysis:
-
BAF Calculation:
-
Calculate the BAF using the following formula:
-
BAF = (Concentration of PFAS in biota tissue) / (Concentration of PFAS in the environmental matrix)
-
-
References
- 1. Microbial toxicity and biodegradability of perfluorooctane sulfonate (PFOS) and shorter chain perfluoroalkyl and polyfluoroalkyl substances (PFASs) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Occurrence and Bioaccumulation Patterns of Per- and Polyfluoroalkyl Substances (PFAS) in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum Half-Lives for Short- and Long-Chain Perfluoroalkyl Acids after Ceasing Exposure from Drinking Water Contaminated by Firefighting Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ges.research.ncsu.edu [ges.research.ncsu.edu]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Translocation, bioaccumulation, and distribution of perfluoroalkyl and polyfluoroalkyl substances (PFASs) in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PFAS and Precursor Bioaccumulation in Freshwater Recreational Fish: Implications for Fish Advisories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An automated and high-throughput data processing workflow for PFAS identification in biota by direct infusion ultra-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. EPA Publishes Proposed Analytical Test Method for PFAS | Exponent [exponent.com]
- 14. agilent.com [agilent.com]
- 15. epa.gov [epa.gov]
- 16. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 17. denix.osd.mil [denix.osd.mil]
Evaluating Water Filter Efficacy for Perfluorotetradecanoic Acid (PFTeDA) Removal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pervasive nature of per- and polyfluoroalkyl substances (PFAS) in water sources presents a significant challenge to environmental and public health. Among these "forever chemicals," Perfluorotetradecanoic acid (PFTeDA), a long-chain PFAS, is of particular concern due to its persistence and potential for bioaccumulation. This guide provides an objective comparison of common water filtration technologies for the removal of PFTeDA and other long-chain PFAS, supported by available experimental data and detailed methodologies to aid in research and development.
Comparative Performance of Water Filtration Technologies
The effectiveness of water filters in removing PFTeDA is primarily inferred from studies on other long-chain PFAS, such as Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS), due to a scarcity of publicly available data specifically for PFTeDA. The primary technologies evaluated are activated carbon, reverse osmosis, and ion exchange resins.
| Filtration Technology | General PFAS Removal Efficiency | Specific Data on Long-Chain PFAS (including PFTeDA) | Key Considerations |
| Activated Carbon | Variable; dependent on carbon type, contact time, and PFAS chain length.[1][2] | Generally more effective for long-chain PFAS (~60-70% removal) than short-chain PFAS (~40% removal).[1] Specific quantitative data for PFTeDA is limited. | Performance can be inconsistent and unpredictable.[1] Regular filter replacement is crucial as saturated media can desorb PFAS. |
| Reverse Osmosis (RO) | High; typically >90% for a wide range of PFAS.[3][4] | Consistently demonstrates near-complete removal of all evaluated PFAS, including long-chain compounds.[1][5] | Produces a concentrate stream (reject water) that contains the removed PFAS, requiring proper disposal.[5] |
| Ion Exchange Resins | High; can be superior to activated carbon, especially for some PFAS.[6] | Polystyrene-based resins show high removal efficiency for both long- and short-chain PFAS due to greater hydrophobicity.[6] Some resins offer up to 10 times the capacity of activated carbon for many PFAS compounds.[7] | Performance is dependent on resin type and water chemistry. Regeneration of the resin can produce a concentrated PFAS waste stream.[8] |
Experimental Protocols for Evaluating Filter Performance
A standardized and rigorous experimental protocol is crucial for accurately assessing the effectiveness of water filters in removing PFTeDA. The following methodology is based on established EPA methods and best practices in the field.[9][10][11]
Preparation of Test Water
-
Water Matrix: Utilize deionized water and a representative groundwater or surface water to assess the impact of co-contaminants. The composition of the natural water should be thoroughly characterized (pH, total organic carbon, major ions).
-
PFTeDA Spiking: Prepare a stock solution of PFTeDA in a suitable solvent (e.g., methanol). Spike the test water to achieve a final concentration relevant to environmentally observed levels or regulatory limits. A typical starting concentration for laboratory studies is in the range of 100-1000 ng/L.
Filtration System Setup
-
Filter Conditioning: Condition the water filter according to the manufacturer's instructions to remove any residual manufacturing materials.
-
Flow Rate: Set a constant flow rate that is representative of the intended use of the filter (e.g., for point-of-use systems, a typical kitchen faucet flow rate).[12]
-
Sampling Points: Establish sampling points before (influent) and after (effluent) the filter to collect water samples at specified time intervals or volume throughputs.
Sample Collection and Preservation
-
Sample Containers: Use polypropylene or high-density polyethylene containers. Avoid using glass containers or any materials containing PFAS.
-
Sampling Procedure: Collect influent and effluent samples simultaneously at predetermined intervals throughout the experiment to evaluate performance over the filter's lifespan.
-
Preservation: Preserve samples by adding a quenching agent if residual disinfectant is present and store at a cool temperature (e.g., 4°C) until analysis.
Analytical Methodology
-
Sample Preparation: Utilize solid-phase extraction (SPE) to concentrate the PFTeDA from the water samples, following a procedure similar to EPA Method 537.1 or 533.[13][14]
-
Instrumental Analysis: Analyze the extracted samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[15][16] This technique provides the high sensitivity and selectivity required for quantifying low concentrations of PFTeDA.
-
Quality Control: Include method blanks, laboratory control spikes, and matrix spikes to ensure the accuracy and precision of the analytical results.
Data Analysis
-
Removal Efficiency: Calculate the percentage removal of PFTeDA at each sampling point using the formula: % Removal = [(Influent Concentration - Effluent Concentration) / Influent Concentration] * 100
-
Breakthrough Curve: For continuous flow experiments, plot the effluent concentration as a function of the volume of water treated or time to determine the filter's breakthrough point and operational lifespan.
Logical Workflow for Filter Evaluation
The following diagram illustrates the logical workflow for a comprehensive evaluation of a water filter's effectiveness in removing PFTeDA.
Caption: Workflow for evaluating water filter performance in removing PFTeDA.
Conclusion
While specific quantitative data on the removal of this compound by common water filtration technologies is not widely available, the existing body of research on other long-chain PFAS provides valuable insights. High-pressure membrane systems like reverse osmosis consistently demonstrate the highest removal efficiencies. Ion exchange resins also present a highly effective option, potentially outperforming activated carbon in terms of capacity. The effectiveness of activated carbon is more variable and is generally greater for long-chain PFAS like PFTeDA. For professionals in research and development, adherence to rigorous and standardized experimental protocols, such as the one outlined in this guide, is paramount for generating reliable and comparable data on the performance of water filtration technologies for PFTeDA and other emerging contaminants.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. researchgate.net [researchgate.net]
- 5. Managing and treating per- and polyfluoroalkyl substances (PFAS) in membrane concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eadn-wc03-12732172.nxedge.io [eadn-wc03-12732172.nxedge.io]
- 8. Remove legacy perfluoroalkyl acids and emerging per- and polyfluoroalkyl ether acids by single-use and regenerable anion exchange resins: Rapid small-scale column tests and model fits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Best Practices for Experimental Design, Testing, and Reporting of Aqueous PFAS-Degrading Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 11. storage.e.jimdo.com [storage.e.jimdo.com]
- 12. Evaluating a PFAS Water Filter Performance | PFAS Water Filter [prooneusa.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. mdpi.com [mdpi.com]
- 16. Rapid removal of PFOA and PFOS via modified industrial solid waste: Mechanisms and influences of water matrices - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
